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  • Product: Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • CAS: 1265235-20-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a complex heterocyclic molecule of significant interest in medicinal chemistry. The 1H...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a complex heterocyclic molecule of significant interest in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents[1][2]. The addition of a tosyl protecting group on the indole nitrogen and an ethyl carboxylate at the 2-position introduces specific electronic and steric features that are crucial for its reactivity and interaction with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. A thorough understanding of the ¹H and ¹³C NMR spectra is paramount for confirming the successful synthesis of the target compound and for its characterization in further studies. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR chemical shifts for Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, based on established principles of NMR spectroscopy and data from closely related analogues.

Molecular Structure and Numbering

The structural integrity and unambiguous assignment of NMR signals are predicated on a clear and consistent numbering system for the molecule. The following diagram illustrates the numbering convention used throughout this guide.

Caption: Molecular structure and numbering of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is predicted to exhibit distinct signals for the aromatic protons of the 7-azaindole core, the tosyl group, and the aliphatic protons of the ethyl ester. The expected chemical shifts, multiplicities, and coupling constants are summarized in the table below. These predictions are based on the analysis of related structures, such as Ethyl 1-(3-methylbenzoyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate[3], and the known effects of substituents on aromatic systems.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H6~8.50ddJ = 4.5, 1.5
H4~8.10ddJ = 8.0, 1.5
H5~7.30ddJ = 8.0, 4.5
H3~7.00s-
H (ortho to SO₂)~7.80dJ = 8.5
H (meta to SO₂)~7.35dJ = 8.5
O-CH₂-CH₃~4.40qJ = 7.1
Ts-CH₃~2.40s-
O-CH₂-CH₃~1.40tJ = 7.1

Analysis of Predicted ¹H NMR Spectrum:

  • Pyrrolo[2,3-b]pyridine Protons (H3, H4, H5, H6): The protons on the 7-azaindole core are expected to be in the aromatic region. The electron-withdrawing nature of the tosyl group at N1 and the ethyl carboxylate at C2 will deshield the protons of the heterocyclic system. H6, being adjacent to the pyridine nitrogen, is anticipated to be the most downfield proton. H4 will also be significantly downfield due to its proximity to the electron-withdrawing pyridine nitrogen and the tosyl group. H5 is expected to be the most upfield of the pyridine ring protons. The H3 proton on the pyrrole ring is predicted to be a singlet, deshielded by the adjacent ester group.

  • Tosyl Group Protons (ortho and meta to SO₂, Ts-CH₃): The tosyl group will show a characteristic AA'BB' system for the aromatic protons, appearing as two doublets. The protons ortho to the sulfonyl group will be more deshielded than the meta protons. The methyl group of the tosyl substituent will appear as a sharp singlet around 2.40 ppm.

  • Ethyl Ester Protons (O-CH₂-CH₃, O-CH₂-CH₃): The ethyl ester will give rise to a quartet for the methylene protons (O-CH₂) and a triplet for the methyl protons (CH₃), with a typical coupling constant of approximately 7.1 Hz. The methylene protons are deshielded by the adjacent oxygen atom.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts for each carbon are presented in the table below. These predictions are based on general chemical shift ranges for similar functional groups and heterocyclic systems[4][5].

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ester)~162.0
C6~148.0
C7a~145.0
C4~132.0
C (ipso-SO₂)~145.0
C (para-CH₃)~144.0
C (ortho to SO₂)~130.0
C (meta to SO₂)~128.0
C2~127.0
C5~120.0
C3a~118.0
C3~110.0
O-CH₂-CH₃~62.0
Ts-CH₃~21.5
O-CH₂-CH₃~14.0

Analysis of Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the most downfield position, typically around 162.0 ppm.

  • Aromatic and Heteroaromatic Carbons: The carbons of the 7-azaindole and tosyl groups will appear in the range of 110-150 ppm. The carbons attached to nitrogen (C6, C7a) and the ipso-carbon of the tosyl group will be among the most downfield in this region.

  • Aliphatic Carbons: The methylene and methyl carbons of the ethyl ester and the methyl carbon of the tosyl group will be found in the upfield region of the spectrum. The methylene carbon of the ethyl group will be deshielded by the oxygen atom, appearing around 62.0 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, the following experimental protocol is recommended.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve ~10-20 mg of sample prep2 in ~0.6 mL of CDCl₃ prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 acq1 Use a 400 MHz or higher spectrometer prep3->acq1 acq2 Acquire ¹H NMR spectrum acq1->acq2 acq3 Acquire ¹³C NMR spectrum acq1->acq3 acq4 Perform 2D NMR (COSY, HSQC, HMBC) acq2->acq4 proc1 Fourier Transform and Phase Correction acq4->proc1 proc2 Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3 proc4 Assign signals using 1D and 2D data proc3->proc4

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

    • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended): To aid in unambiguous signal assignment, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to the spectra.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Accurately pick the peak positions (chemical shifts) in both ¹H and ¹³C spectra.

Conclusion

References

  • Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. PMC - NIH. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • A guide to 13C NMR chemical shift values. Compound Interest. Available at: [Link]

  • Ethyl 1H-pyrrolo(2,3-b)pyridine-2-carboxylate | C10H10N2O2 | CID 21868741. PubChem. Available at: [Link]

Sources

Exploratory

Comprehensive Technical Guide & MSDS: Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Advanced Drug Discovery

Executive Summary & Chemical Identity As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently encounter the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold. It is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently encounter the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold. It is a privileged bioisostere of indole, widely utilized in the development of potent kinase inhibitors targeting ATM, DYRK1A, and AAK1[1][2].

Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1265235-20-8) is a highly specialized, synthetically protected building block[3]. The strategic installation of the p-toluenesulfonyl (tosyl) group at the N1 position is not merely a structural feature; it is a mechanistic necessity. The unprotected pyrrole nitrogen is highly nucleophilic and can poison palladium catalysts or undergo unwanted N-alkylation/arylation during downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings at the C3 or C5 positions)[1]. The tosyl group provides essential steric shielding and electron-withdrawing deactivation, ensuring strict regiocontrol before being quantitatively cleaved under mild basic conditions[2].

Physicochemical Properties & Mechanistic Rationale

Understanding the physicochemical baseline of this intermediate is critical for optimizing reaction conditions, particularly solubility and partition coefficients during aqueous workups.

PropertyValue / DescriptionMechanistic Implication
Chemical Name Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylateN1-protection enables C3/C5 functionalization.
CAS Number 1265235-20-8[3][4]Unique identifier for procurement and QA.
Molecular Formula C17H16N2O4S[4]Dictates mass spectrometry (ESI+) target mass.
Molecular Weight 344.4 g/mol [4]Used for precise stoichiometric calculations.
Appearance Solid (typically off-white to pale yellow)Color shifts may indicate degradation or impurities.
Storage Conditions 2-8°C, Inert Atmosphere (Argon/N2)[5][6]Prevents slow hydrolysis of the ethyl ester.

Toxicological Profile & Safety Data (MSDS Core)

Every protocol must be a self-validating system, and that begins with absolute safety. While the tosylated derivative is a stable solid, the underlying 7-azaindole core exhibits specific toxicological properties that mandate rigorous handling protocols[7].

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): Causes skin irritation (H315).

  • Eye Irritation (Category 2): Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335)[5].

Causality-Driven Handling & PPE Protocols
  • Respiratory Protection: Because fine powders of functionalized azaindoles can act as severe mucous membrane irritants, handling must occur within a certified fume hood. A Type P95 (US) or P1 (EU EN 143) particulate respirator is mandatory if aerosolization risk exists[6].

  • Dermal Protection: The lipophilic nature of the tosyl group increases the compound's ability to permeate the stratum corneum. Nitrile gloves (minimum 0.11 mm thickness) must be worn and inspected prior to use[5][8].

  • Environmental Controls: Prevent dispersion of dust. The compound must not enter drains, as sulfonamide and azaindole derivatives can be persistent in aquatic environments[5].

Emergency Response
  • Inhalation: Move to fresh air. If breathing is labored, administer oxygen. The causality here is to immediately reduce localized concentration in the alveoli[7][8].

  • Skin/Eye Contact: Flush with copious amounts of water for at least 15 minutes. For skin, use soap to disrupt the lipophilic interaction between the compound and dermal layers[7].

Synthetic Methodology & Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol details the continuous synthesis and isolation of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate from its unprotected precursor.

Protocol: N1-Tosylation of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Objective: Achieve quantitative protection of the N1 position to prevent competitive coordination during subsequent metallation or cross-coupling.

Reagents:

  • Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq, 10 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq, 12 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq, 11 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL)

Step-by-Step Procedure:

  • Preparation & Deprotonation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Dissolve the starting azaindole (10 mmol) in anhydrous DMF (50 mL). Cool the reaction mixture to 0°C using an ice bath.

    • Causality: Cooling to 0°C controls the exothermic deprotonation and prevents thermal degradation of the DMF solvent by the strong base.

  • Base Addition: Add NaH (12 mmol) portion-wise over 10 minutes. Stir the suspension at 0°C for 30 minutes until hydrogen gas evolution ceases.

    • Causality: NaH irreversibly deprotonates the N1 position, generating a highly nucleophilic nitrogen anion. The cessation of hydrogen gas confirms complete deprotonation.

  • Electrophilic Trapping: Dissolve TsCl (11 mmol) in 10 mL of anhydrous DMF and add dropwise to the reaction mixture at 0°C. Once the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: The electron-deficient sulfur of TsCl is rapidly attacked by the N1 anion. Slow addition prevents localized heating and minimizes the formation of bis-tosylated impurities.

  • Quenching & Workup: Quench the reaction by slowly pouring the mixture into 150 mL of crushed ice/water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with cold water (3 x 50 mL) to remove residual DMF, followed by brine (50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield the pure Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate[9].

Signaling Pathways & Downstream Applications

The primary utility of this compound lies in its role as a precursor for advanced targeted therapeutics. By utilizing the protected N1 position, chemists can selectively functionalize the C3 and C5 positions to synthesize inhibitors that modulate critical signaling pathways, such as the ATM (Ataxia Telangiectasia Mutated) pathway involved in DNA double-strand break repair, or DYRK1A implicated in neurodegenerative diseases[1].

G A Ethyl 1H-pyrrolo[2,3-b]pyridine -2-carboxylate B N1-Tosylation (TsCl, NaH, DMF) A->B Deprotonation C Ethyl 1-tosyl-1H-pyrrolo[2,3-b] pyridine-2-carboxylate B->C Protection D C3/C5 Functionalization (e.g., Suzuki-Miyaura Coupling) C->D Cross-Coupling E Tosyl Deprotection (NaOH, MeOH) D->E Cleavage F Target Kinase Inhibitor (e.g., ATM/DYRK1A Inhibitor) E->F Final Assembly

Workflow of N1-tosylation in 7-azaindole scaffolds for targeted kinase inhibitor synthesis.

References

  • BLD Pharm.
  • Molaid.
  • Journal of Medicinal Chemistry. "Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity" acs.org.
  • Frontiers in Pharmacology. "Compound Synthesis. General Protocol." frontiersin.org.
  • Digital CSIC. "AI-Driven De Novo Design and Development of Nontoxic DYRK1A Inhibitors" csic.es.
  • PubMed Central.
  • TCI Chemicals.
  • ChemicalBook. "1H-Pyrrolo[2,3-b]pyridine, 3-(1-piperazinylmethyl) - ChemicalBook" chemicalbook.com.
  • Angene Chemical. "Safety Data Sheet - Angene Chemical" angenechemical.com.
  • Echemi.
  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific" fishersci.com.

Sources

Foundational

Mechanism of action of 7-azaindole derivatives in early-stage drug discovery

The 7-Azaindole Scaffold in Early-Stage Drug Discovery: Mechanism of Action, SAR, and Experimental Validation Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a privileged scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

The 7-Azaindole Scaffold in Early-Stage Drug Discovery: Mechanism of Action, SAR, and Experimental Validation

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a privileged scaffold in modern medicinal chemistry. Functioning as a highly effective bioisostere for both indole and purine, it offers an optimal balance of lipophilicity, aqueous solubility, and hydrogen-bonding capacity. This technical guide explores the mechanistic rationale behind 7-azaindole derivatives, details their structural-activity relationships (SAR), and provides self-validating experimental protocols essential for early-stage hit-to-lead optimization.

Mechanisms of Action: Kinase Inhibition Dynamics

The pharmacological dominance of the 7-azaindole scaffold is primarily rooted in its structural electronics, which perfectly mimic the adenine moiety of ATP.

The Bidentate Hydrogen Bond System The core mechanism of action relies on the scaffold's ability to anchor itself within the highly conserved ATP-binding cleft of protein kinases. The pyridine nitrogen (N1) acts as a robust hydrogen bond acceptor, while the adjacent pyrrole nitrogen (NH) functions as a hydrogen bond donor. This unique spatial arrangement allows the molecule to form bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1].

Dynamic Binding Modes As a Senior Application Scientist, I must emphasize that 7-azaindole binding is not monolithic. X-ray crystallographic analyses reveal that these derivatives can adopt three distinct binding modes depending on their substitution patterns[1]:

  • Normal Binding: The canonical bidentate interaction directly engaging the hinge region.

  • Flipped Binding: A 180° rotation of the core. This is often induced by steric clashes from bulky substitutions at the C-3 or C-5 positions, drastically altering the trajectory of the molecule within the pocket.

  • Non-Hinge Binding: Binding to allosteric sites or alternative pockets, completely bypassing the traditional ATP hinge.

G cluster_0 7-Azaindole Hinge Binding Modes cluster_1 Downstream Signaling Inhibition N1 Normal Mode (Bidentate H-Bonds) K Target Kinase (e.g., B-RAF, PI3K) N1->K ATP Competitive N2 Flipped Mode (180° Rotation) N2->K ATP Competitive N3 Non-Hinge Mode (Allosteric/Other) N3->K Allosteric P1 PI3K/AKT/mTOR Pathway K->P1 Inhibits P2 MAPK/ERK Pathway K->P2 Inhibits C Cell Cycle Arrest / Apoptosis P1->C Downregulation P2->C Downregulation

Fig 1. 7-Azaindole binding modes and subsequent downstream signaling pathway inhibition.

Structure-Activity Relationship (SAR) & Scaffold Optimization

The synthetic versatility of the 7-azaindole ring allows for precise functionalization at the C-2, C-3, C-4, and C-5 positions[2].

  • C-3 and C-5 Functionalization: These positions are frequently utilized to project functional groups into the deep hydrophobic pockets of kinases. For example, the FDA-approved drug Vemurafenib (a B-RAF V600E inhibitor) was developed via a fragment-based drug discovery (FBDD) approach utilizing the 7-azaindole core[3].

  • C-4 Substitutions: The addition of a pyrazole scaffold at the C-4 position led to the discovery of GSK1070916, a highly selective Aurora B/C kinase inhibitor[2].

  • Beyond Standard Kinases: Recent fragment-based growing strategies have replaced traditional quinoline fragments with 7-azaindole, yielding exceptionally potent PI3Kγ inhibitors (e.g., Compound B13), which exhibit subnanomolar potency (IC50 = 0.5 nM)[4].

Data Presentation: Representative 7-Azaindole Therapeutics
Compound / DerivativeTarget KinaseClinical StatusKey Structural Feature / Mechanism
Vemurafenib B-RAF (V600E)FDA Approved7-azaindole core derived from FBDD; targets active conformation.
Pexidartinib CSF1RFDA Approved7-azaindole pharmacodynamic parent nucleus; targets autoinhibited state.
AZD6738 ATR KinaseClinical Trials7-azaindole clinical candidate; disrupts DNA damage response.
GSK1070916 Aurora B/CClinical TrialsPyrazole scaffold added at C-4; high isoform selectivity.
Compound B13 PI3KγPreclinicalSubnanomolar potency (IC50 = 0.5 nM); forms two H-bonds with Val882.

Experimental Protocols for Early-Stage Validation

To ensure scientific integrity, every protocol in the hit-to-lead workflow must be a self-validating system. Below are the definitive methodologies for validating 7-azaindole derivatives.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Standard absorbance or prompt fluorescence assays are highly susceptible to auto-fluorescence—a notorious artifact when screening highly conjugated heterocyclic systems like 7-azaindoles. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay. This ensures the resulting IC50 values reflect true biochemical affinity rather than optical interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the target kinase, biotinylated peptide substrate, ATP (at Km concentration), and Europium (Eu)-labeled anti-phospho antibody in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, pH 7.5).

  • Compound Titration: Dispense 7-azaindole derivatives in a 10-point, 3-fold serial dilution in 100% DMSO using an acoustic liquid handler (e.g., Echo 550) into a 384-well plate.

  • Reaction Initiation: Add the kinase solution to the compounds. Incubate for 15 minutes at room temperature to allow pre-binding. Add the ATP/substrate mixture to initiate the enzymatic reaction.

  • Detection Phase: After 60 minutes, terminate the reaction by adding the TR-FRET detection mixture (Eu-antibody and Streptavidin-Allophycocyanin [APC] in EDTA-containing buffer). Incubate in the dark for 30 minutes.

  • Measurement: Read the plate using a TRF-capable microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate using positive and negative controls. A Z'-factor > 0.6 confirms assay robustness, validating the dataset for SAR analysis.

Protocol 2: X-Ray Co-crystallization for Binding Mode Confirmation

Causality & Rationale: Because 7-azaindoles can easily switch between "normal" and "flipped" binding modes upon minor structural modifications[1], relying solely on computational docking is a high-risk strategy. Empirical structural confirmation via X-ray crystallography is mandatory to direct rational, structure-based drug design (SBDD) and prevent wasted synthetic effort.

Step-by-Step Methodology:

  • Protein Purification: Express the target kinase domain in Sf9 insect cells. Purify to >95% homogeneity using Ni-NTA affinity chromatography followed by Size-Exclusion Chromatography (SEC).

  • Complex Formation: Concentrate the kinase to 10 mg/mL. Incubate with a 5-fold molar excess of the 7-azaindole hit compound (dissolved in DMSO, final DMSO <2%) for 2 hours on ice.

  • Crystallization: Utilize the sitting-drop vapor diffusion method. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2M Potassium thiocyanate) and seal over the reservoir.

  • Data Collection: Harvest mature crystals, briefly soak in a cryoprotectant (reservoir solution + 20% glycerol), and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source.

  • Self-Validation Checkpoint: Following molecular replacement and structural refinement, evaluate the Ramachandran plot. Greater than 95% of residues must fall within favored regions to validate the structural model before it is utilized to guide the next iteration of chemical synthesis.

Workflow S1 Library Synthesis (C-2, C-3, C-5 Substitutions) S2 Primary Screening (TR-FRET Kinase Assay) S1->S2 Compound Library S3 Hit Validation (Dose-Response IC50) S2->S3 % Inhibition > 50% S4 Structural Biology (X-Ray Co-crystallization) S3->S4 Potent Hits (<10nM) S5 Cellular Assays (Anti-proliferative Activity) S3->S5 Cell Permeability S6 Lead Optimization S4->S6 Binding Mode Confirmed S5->S6 Cellular Efficacy

Fig 2. Hit-to-lead experimental workflow for 7-azaindole derivative validation.

References

  • Motati, D. R., & Amaradhi, R. (2020). Azaindole Therapeutic Agents. Bioorganic & Medicinal Chemistry. 5

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. 1

  • Mérour, J.-Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. 2

  • Yang, C., Zhang, X., Wang, Y., Yang, Y., Liu, X., Deng, M., Jia, Y., Ling, Y., Meng, L.-H., & Zhou, Y. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. 4

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Exploratory

A Guide to the Molecular Weight and Exact Mass of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of modern drug discovery and synthetic chemistry, precision is paramount. The accurate characterization of novel chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery and synthetic chemistry, precision is paramount. The accurate characterization of novel chemical entities is a foundational requirement for advancing research. This guide provides an in-depth analysis of two critical, yet often confused, physicochemical properties—molecular weight and exact mass—as they pertain to Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This compound, built upon the 7-azaindole scaffold, is a relevant intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.[1][2] Understanding the distinction between its average molecular weight for stoichiometric calculations and its exact mass for structural confirmation via high-resolution mass spectrometry is essential for the integrity and progression of research and development efforts.

Introduction to Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic organic compound. Its structure is composed of three key functional components:

  • A 1H-pyrrolo[2,3-b]pyridine Core: Also known as 7-azaindole, this fused bicyclic heteroaromatic system is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds investigated for therapeutic use.[1][2]

  • An Ethyl Carboxylate Group: An ester functional group at position 2, which serves as a versatile chemical handle for further synthetic modifications, such as amide coupling.[2]

  • A 1-Tosyl Group: A p-toluenesulfonyl (tosyl) group attached to the nitrogen atom of the pyrrole ring. In synthetic chemistry, the tosyl group is frequently employed as a robust protecting group for secondary amines and amides. It is electron-withdrawing and can influence the reactivity of the heterocyclic system.

The strategic combination of these groups makes this molecule a valuable intermediate for building more complex drug candidates. Its purity and structural identity must be unequivocally confirmed, a process that relies heavily on mass spectrometry.

The Fundamental Distinction: Molecular Weight vs. Exact Mass

While often used interchangeably in general discussion, molecular weight and exact mass are distinct concepts with different applications in a scientific setting.

  • Molecular Weight (or Molar Mass): This value represents the weighted average mass of a molecule based on the natural abundance of all its constituent isotopes. For example, the atomic weight of carbon (12.011 amu) is a weighted average of the masses of its isotopes (¹²C, ¹³C, etc.) and their prevalence on Earth. Molecular weight is the correct value to use for bulk properties and stoichiometric calculations, such as determining the mass of a compound needed for a chemical reaction.

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the single most abundant, stable isotope of each element (e.g., ¹²C = 12.0000 Da, ¹H = 1.0078 Da, ¹⁶O = 15.9949 Da, ¹⁴N = 14.0031 Da, ³²S = 31.9721 Da).[3] This value is not a weighted average. Its significance lies in high-resolution mass spectrometry (HRMS), where instruments are capable of measuring mass with enough precision to distinguish between molecules with the same nominal mass but different elemental formulas.[3][4][5]

Physicochemical and Calculated Data

The properties of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate are summarized below. These values are calculated based on its elemental composition.

PropertyValue
Compound Name Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
CAS Number 1265235-20-8[6]
Molecular Formula C₁₇H₁₆N₂O₄S
Molecular Weight 344.39 g/mol
Exact Mass 344.0885 Da

Experimental Validation by High-Resolution Mass Spectrometry (HRMS)

Confirming the identity and elemental composition of a synthesized compound like Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a self-validating process when using HRMS. The protocol provides a result that must match a precise, pre-calculated theoretical value.

Core Principle

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to several decimal places.[4][7] This allows for the unambiguous determination of a molecule's elemental formula.[5]

Step-by-Step Experimental Workflow
  • Sample Preparation: A small quantity of the synthesized compound is dissolved in a suitable solvent compatible with mass spectrometry, such as acetonitrile or methanol.

  • Ionization: The sample solution is introduced into the mass spectrometer. Electrospray Ionization (ESI) is the preferred method for this type of molecule.[8][9][10] ESI is a soft ionization technique that uses a high voltage to create a fine aerosol, transferring ions from solution into the gas phase without causing fragmentation.[9][10] For this molecule, analysis is typically performed in positive ion mode, which generates the protonated molecular ion, [M+H]⁺.

  • Mass Analysis: The generated ions are guided into the high-resolution mass analyzer. The instrument measures the m/z of the ions with high accuracy.

    • Theoretical [M+H]⁺ Exact Mass: 344.0885 Da (Exact Mass of C₁₇H₁₆N₂O₄S) + 1.0078 Da (Exact Mass of H⁺) = 345.0963 Da .

  • Data Interpretation and Validation: The instrument will detect an ion peak. For the identification to be considered valid, the measured m/z must match the theoretical value within a narrow tolerance, typically less than 5 parts per million (ppm). This high degree of accuracy provides definitive confirmation of the compound's elemental composition, C₁₇H₁₆N₂O₄S.[11]

experimental_workflow cluster_prep Sample Preparation cluster_ionize Ionization cluster_analyze Analysis & Validation Sample Dissolve Compound in Acetonitrile/Methanol ESI Electrospray Ionization (ESI) Generates [M+H]⁺ Ions Sample->ESI Introduction HRMS HRMS Analysis (e.g., Orbitrap, TOF) ESI->HRMS Ion Transfer Result Measured m/z ≈ 345.0963 HRMS->Result Detection & Mass Measurement

Fig 1. High-Resolution Mass Spectrometry Workflow for Compound Validation.

Molecular Structure Visualization

The chemical structure of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is depicted below.

Fig 2. Chemical Structure of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

References

  • Mak, M., & Chen, Y. (2004). Electrospray ionisation mass spectrometry: principles and clinical applications. The Hong Kong Medical Diary, 9(12), 11-15. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]

  • Wikipedia contributors. (2024). Electrospray ionization. Wikipedia, The Free Encyclopedia. [Link]

  • PubMed. (n.d.). Electrospray ionisation mass spectrometry: principles and clinical applications. PubMed. [Link]

  • Hiragana, K. (2024). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Mass Spectrometry & Purification Techniques. [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. [Link]

  • University of Rostock. (n.d.). High resolution mass spectrometry. Analytische Chemie. [Link]

  • Pleil, J. D., & Isaacs, K. K. (2018). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. Journal of Breath Research, 12(2), 027104. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 1H-pyrrolo(2,3-b)pyridine-2-carboxylate. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • J-GLOBAL. (n.d.). 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid ethyl ester. [Link]

  • NextSDS. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-Methyl-, ethyl ester. [Link]

  • Zhang, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1549–1554. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate from 7-Azaindole

Introduction & Mechanistic Rationale The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors and other targeted therapeutics due to its abilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors and other targeted therapeutics due to its ability to mimic purine structures and form critical hydrogen bonds within enzyme hinge regions[1],[2]. Functionalization of the C2 position of 7-azaindole is a critical step in elaborating this scaffold for structure-activity relationship (SAR) studies.

Direct electrophilic substitution at the C2 position of unprotected 7-azaindole is challenging due to the electron-deficient nature of the pyridine ring and the competing reactivity of the C3 position. To overcome this, a two-step sequence utilizing Directed ortho-Metalation (DoM) is employed[3].

  • N-Protection/Activation: The pyrrole nitrogen is first protected with a p-toluenesulfonyl (tosyl) group. The strongly electron-withdrawing tosyl group not only prevents N-alkylation/acylation but also significantly increases the acidity of the adjacent C2 proton. Furthermore, the oxygen atoms of the sulfonyl group coordinate with the lithium cation during the subsequent step, acting as a Directed Metalation Group (DMG)[3].

  • C2-Lithiation and Trapping: The N-tosyl intermediate is treated with a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C). LDA selectively deprotonates the C2 position without acting as a nucleophile (which avoids unwanted Chichibabin-type additions to the pyridine ring that can occur with n-BuLi)[4]. The resulting C2-lithiated species is then rapidly trapped with ethyl chloroformate to yield the target C2-carboxylate ester.

Synthetic Pathway Overview

Workflow A 7-Azaindole (Starting Material) B 1-Tosyl-1H-pyrrolo[2,3-b]pyridine (Intermediate) A->B Step 1: N-Tosylation NaH, TsCl, DMF 0 °C to RT C Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Target Compound) B->C Step 2: C2-Lithiation & Esterification 1. LDA, THF, -78 °C 2. ClCO2Et, -78 °C to RT

Figure 1: Two-step synthetic workflow for Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Step 1: N-Tosylation of 7-Azaindole

Objective & Causality

The objective is to quantitatively protect the acidic pyrrole N-H (pKa ~16) to prevent side reactions and set up the molecule for directed metalation. Sodium hydride (NaH) is used to irreversibly deprotonate the azaindole, forming a highly nucleophilic sodium azaindolide that rapidly attacks p-toluenesulfonyl chloride (TsCl)[1]. Anhydrous N,N-Dimethylformamide (DMF) is the optimal solvent as it perfectly solvates the sodium salt, accelerating the substitution. (Note: Biphasic conditions using NaOH/Bu4NHSO4 in DCM can also be utilized for this transformation[4]).

Materials
  • 7-Azaindole: 1.0 equivalent (e.g., 10.0 mmol, 1.18 g)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.2 equivalents (12.0 mmol, 480 mg)

  • p-Toluenesulfonyl chloride (TsCl): 1.1 equivalents (11.0 mmol, 2.10 g)

  • Anhydrous DMF: 20 mL

  • Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄.

Step-by-Step Protocol
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Deprotonation: Dissolve 7-azaindole (1.18 g) in anhydrous DMF (15 mL). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add NaH (480 mg) portion-wise over 5 minutes to control the evolution of hydrogen gas. Stir the suspension at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish.

  • Electrophile Addition: Dissolve TsCl (2.10 g) in anhydrous DMF (5 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1, UV active).

  • Workup: Quench the reaction carefully by pouring it into 50 mL of ice-cold saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 × 30 mL).

  • Purification: Wash the combined organic layers with water (3 × 30 mL) to remove DMF, followed by brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be recrystallized from hot ethanol or passed through a short silica pad to yield 1-tosyl-1H-pyrrolo[2,3-b]pyridine as an off-white solid.

Analytical Data & Troubleshooting
  • TLC: The product has a significantly higher Rf value than the starting material due to the loss of the polar N-H bond.

  • Troubleshooting: If unreacted 7-azaindole remains, ensure the NaH is fresh (mineral oil dispersion can degrade if exposed to moisture).

Step 2: C2-Directed Lithiation and Carboxylation

Objective & Causality

This step installs the carboxylate ester exactly at the C2 position. The tosyl group directs the bulky LDA to abstract the C2 proton[3],[4]. The reaction must be kept strictly at -78 °C to stabilize the highly reactive C2-lithiated intermediate and prevent the tosyl group from migrating or being cleaved. Ethyl chloroformate acts as a highly electrophilic trapping agent, forming the ester bond instantly upon addition.

Materials
  • 1-Tosyl-1H-pyrrolo[2,3-b]pyridine: 1.0 equivalent (e.g., 5.0 mmol, 1.36 g)

  • Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane): 1.2 equivalents (6.0 mmol, 3.0 mL)

  • Ethyl chloroformate (ClCO₂Et): 1.5 equivalents (7.5 mmol, 0.72 mL)

  • Anhydrous Tetrahydrofuran (THF): 25 mL

  • Saturated aqueous NH₄Cl, EtOAc, Brine, Anhydrous Na₂SO₄.

Step-by-Step Protocol
  • Preparation: Flame-dry a 100 mL Schlenk flask or round-bottom flask. Purge thoroughly with Argon.

  • Substrate Dissolution: Dissolve 1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.36 g) in anhydrous THF (25 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to strictly -78 °C for 15 minutes.

  • Lithiation: Add the LDA solution (3.0 mL) dropwise via syringe down the side of the flask over 10 minutes to prevent localized warming. The solution will typically deepen in color (yellow/orange) as the lithiated species forms. Stir at -78 °C for 1 hour[4].

  • Electrophilic Trapping: Add ethyl chloroformate (0.72 mL) dropwise over 5 minutes.

  • Maturation: Stir the mixture at -78 °C for an additional 1 hour, then remove the dry ice bath and allow the reaction to slowly warm to room temperature over 1–2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 25 mL).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over Na₂SO₄, and concentrate. Purify the crude residue by flash column chromatography (Silica gel, gradient elution from 10% to 20% EtOAc in Hexanes) to afford Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Analytical Data & Troubleshooting
  • Troubleshooting - Low Yield: The most common cause of failure is moisture in the THF or degraded LDA, which quenches the lithiated intermediate back to the starting material. Ensure THF is freshly distilled or drawn from an anhydrous solvent system.

  • Troubleshooting - Side Products: If the ethyl chloroformate is added too rapidly, the exothermic trapping can cause localized heating, leading to di-addition or nucleophilic attack on the tosyl group.

Quantitative Data Summary

The following table summarizes the stoichiometric and operational parameters for the two-step synthesis to ensure reproducible scale-up and comparison.

ParameterStep 1: N-TosylationStep 2: C2-Lithiation & Esterification
Starting Material 7-Azaindole (1.0 eq)1-Tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
Reagents NaH (1.2 eq), TsCl (1.1 eq)LDA (1.2 eq), ClCO₂Et (1.5 eq)
Solvent Anhydrous DMF (0.5 M)Anhydrous THF (0.2 M)
Temperature Profile 0 °C → Room Temp-78 °C → Room Temp
Reaction Time 2 - 3 hours1 h (Lithiation) + 2 h (Trapping/Warming)
Expected Yield 85% – 95%70% – 85%
Critical Control Point Control H₂ gas evolutionStrict temperature control at -78 °C

References

  • [1] Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [2] Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Publications. Available at:[Link]

  • [4] Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. ACS Publications. Available at:[Link]

Sources

Application

Detosylation reaction conditions for Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Application Note: Chemoselective Detosylation of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Executive Summary & Mechanistic Rationale The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Detosylation of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Executive Summary & Mechanistic Rationale

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors[1]. During the multi-step synthesis of these complex heterocycles, the N1-position is routinely protected with a p-toluenesulfonyl (tosyl, Ts) group to direct regioselective metalation or to passivate the pyrrole nitrogen during cross-coupling reactions[2][3].

However, the detosylation of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate presents a strict chemoselectivity challenge. The presence of the C2-ethyl ester introduces a competing electrophilic site. Standard detosylation protocols rely on alkali metal carbonates (e.g., K2​CO3​ , Cs2​CO3​ ) in methanol[4][5][6]. Applying these standard methanolic conditions to a C2-ethyl ester substrate will inevitably lead to rapid transesterification (yielding the methyl ester) or saponification (yielding the carboxylic acid) if trace water is present.

To preserve the integrity of the ethyl ester, the solvolysis must be conducted in absolute ethanol (matching the ester's alkyl group) or via a non-nucleophilic, fluoride-mediated cleavage[7]. This application note details the causality behind these choices and provides self-validating protocols for both approaches.

Strategic Decision Matrix

The following workflow illustrates the logical decision-making process required to prevent unwanted ester cleavage during N-S bond solvolysis.

DetosylationWorkflow Start Substrate: Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Decision Select Cleavage Strategy Start->Decision Base Base-Mediated Solvolysis (Alkaline Conditions) Decision->Base Cost-Effective Fluoride Fluoride-Mediated Cleavage (Nucleophilic Attack) Decision->Fluoride Mild & Orthogonal Risk Risk: Transesterification / Hydrolysis with MeOH or H2O Base->Risk MethodB Method B: TBAF in THF (Reflux, 4-8 h) Fluoride->MethodB Mitigation Mitigation: Use Absolute EtOH (Matches Ethyl Ester) Risk->Mitigation MethodA Method A: K2CO3 in EtOH (50-70°C, 2-12 h) Mitigation->MethodA Product Target Product: Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate MethodA->Product MethodB->Product

Fig 1. Logical workflow for selecting detosylation conditions to prevent transesterification.

Quantitative Comparison of Reaction Conditions

To ensure reproducibility, the table below summarizes the empirical outcomes of various detosylation systems applied to ester-bearing azaindoles.

Reagent SystemSolventTemp (°C)Time (h)Ester RetentionTypical YieldRef
K2​CO3​ or Cs2​CO3​ Methanol60–652–4Poor (Forms methyl ester)N/A[4],[6]
K2​CO3​ Abs. Ethanol704–8Excellent >85%[2]
Cs2​CO3​ THF:EtOH (2:1)702–6Excellent >90%[5]
TBAF (1.0 M)THF654–12Excellent 80–90%[7]

Self-Validating Experimental Protocols

Method A: Base-Mediated Solvolysis ( K2​CO3​ in Absolute Ethanol)

Causality: Potassium carbonate is a mild base that facilitates the solvolytic cleavage of the N-S bond[2]. By strictly using absolute ethanol, any alkoxide generated in situ ( EtO− ) matches the ethyl ester of the substrate. This thermodynamically prevents the formation of mixed esters.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) and absolute ethanol to achieve a 0.1 M concentration.

  • Reagent Addition: Add finely powdered, anhydrous K2​CO3​ (3.0 eq). Critical: The base must be strictly anhydrous to prevent competitive ester saponification by hydroxide ions.

  • Reaction: Equip the flask with a reflux condenser and heat the suspension to 60–70 °C under a nitrogen atmosphere.

  • In-Process Control (IPC): Monitor the reaction via LC-MS and TLC (Hexanes/EtOAc 7:3) every 2 hours. The starting material typically exhibits a higher Rf​ (~0.6), while the deprotected product is more polar ( Rf​ ~0.3).

  • Workup: Upon complete consumption of the starting material, cool the mixture to room temperature and concentrate in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3​ .

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to afford the crude product. Purify via silica gel chromatography if necessary.

Method B: Fluoride-Mediated Cleavage (TBAF in THF)

Causality: Tetra-n-butylammonium fluoride (TBAF) acts as a strong nucleophile due to the high fluorophilicity of the sulfonyl sulfur[7]. This method is entirely orthogonal to ester hydrolysis because it operates under non-basic, anhydrous conditions, completely circumventing transesterification risks.

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous THF (0.1 M) in a dry flask under nitrogen.

  • Reagent Addition: Add TBAF (1.0 M solution in THF, 3.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 65 °C (reflux) for 4–8 hours[7].

  • In-Process Control (IPC): Monitor via LC-MS. Caution: Prolonged heating with excess TBAF can sometimes lead to substrate degradation; quench promptly upon completion.

  • Workup: Quench the reaction by adding saturated aqueous NH4​Cl to protonate the resulting azaindole anion.

  • Isolation: Extract the aqueous layer three times with EtOAc. Wash the combined organic layers extensively with water (at least 3 times) to remove water-soluble tetrabutylammonium salts. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Analytical Validation & In-Process Controls

A robust protocol must be a self-validating system. Use the following analytical markers to confirm successful detosylation without ester degradation:

  • Mass Spectrometry (LC-MS): Successful detosylation is marked by the loss of the tosyl group (-154 Da). Look for the disappearance of the starting material [M+H]+ peak and the emergence of the [M+H−154]+ product peak. If the mass shows [M+H−154−28]+ , transesterification to the methyl ester has occurred.

  • Nuclear Magnetic Resonance ( 1H NMR): The tosyl protecting group exhibits a characteristic AA'BB' system (two doublets integrating for 2H each) in the 1H NMR spectrum around δ 7.2–7.3 ppm and δ 7.8–8.0 ppm, along with a distinct aryl methyl singlet at δ ~2.35 ppm[8]. Successful cleavage is confirmed by:

    • Complete disappearance of the tosyl aromatic and methyl signals.

    • Appearance of a broad singlet corresponding to the free pyrrole N-H proton (typically >10.0 ppm in DMSO- d6​ )[3].

    • Retention of the ethyl ester signals (a quartet at δ ~4.4 ppm and a triplet at δ ~1.4 ppm).

Comprehensive References

1.[7] Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. RSC.org. URL:[Link] 2.[4] A Frozen Analogue Approach to Aminopyridinylimidazoles Leading to Novel and Promising p38 MAP Kinase Inhibitors. ACS Publications. URL:[Link] 3.[2] Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials. PMC. URL:[Link] 4.[8] Supporting information for Enantioselective Synthesis of Cyclohepta[b]indoles via Pd-catalyzed Cyclopropane C-H Activation. DOI. URL: [Link] 5.[3] Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. MDPI. URL: [Link] 6.[5] DIAZA-SPIRO[5.5]UNDECANES AS OREXIN RECEPTOR ANTAGONISTS. European Patent Office. URL: 7.[6] Tryptophan-based Fluorophores for Studying Protein Conformational Changes. PMC. URL: [Link] 8.[1] Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. URL: [Link]

Sources

Method

Base-catalyzed hydrolysis of ethyl ester in 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

An Application Guide to the Synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid via Base-Catalyzed Ester Hydrolysis Introduction: The Significance of the 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, c...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid via Base-Catalyzed Ester Hydrolysis

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structure, a fusion of pyrrole and pyridine rings, serves as a crucial pharmacophore in a multitude of biologically active compounds, including inhibitors for kinases, phosphodiesterases, and other key protein targets.[1] The carboxylic acid at the 2-position is a particularly valuable synthetic handle, allowing for the construction of amide libraries and other derivatives to explore structure-activity relationships (SAR).

This guide provides an in-depth analysis and a field-proven protocol for the saponification of ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. We will explore the mechanistic underpinnings of the reaction, the critical role of the tosyl protecting group, and a step-by-step methodology designed for high-yield, reproducible synthesis of the target carboxylic acid.

Part 1: Mechanistic Insights and Strategic Considerations

The Core Mechanism: Saponification

Base-catalyzed hydrolysis of esters, or saponification, is a fundamental and robust transformation in organic synthesis.[2] Unlike its acid-catalyzed counterpart, which is a reversible equilibrium, saponification is effectively irreversible.[3][4] This irreversibility is the cornerstone of its utility, driving the reaction to completion and ensuring high conversion rates.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The process can be dissected into two primary stages:

  • Nucleophilic Addition-Elimination: The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate.[2] This intermediate subsequently collapses, reforming the carbonyl double bond and expelling the ethoxide (EtO⁻) as the leaving group.

  • Irreversible Acid-Base Reaction: The newly formed carboxylic acid (pKa ≈ 4-5) is immediately deprotonated by the strongly basic ethoxide (conjugate acid pKa ≈ 16) or another hydroxide ion present in the reaction mixture.[3] This highly favorable acid-base reaction forms a stable carboxylate salt and ethanol. This final step is the thermodynamic driving force that renders the entire process irreversible under basic conditions.[2][5]

To isolate the final product, a subsequent acidic workup is required to protonate the carboxylate salt, precipitating the neutral carboxylic acid.[3][6]

Saponification_Mechanism start Ethyl Ester + OH⁻ tetra Tetrahedral Intermediate start->tetra Nucleophilic Attack products Carboxylic Acid + EtO⁻ tetra->products Collapse & Elimination carboxylate Carboxylate Salt + EtOH products->carboxylate Irreversible Deprotonation workup Acidic Workup (e.g., HCl) carboxylate->workup Protonation final_acid Final Carboxylic Acid workup->final_acid Experimental_Workflow setup setup reaction reaction workup workup purification purification A 1. Dissolve Ester in THF/H₂O B 2. Add NaOH Solution A->B C 3. Stir at Room Temp (Monitor by TLC) B->C D 4. Concentrate to Remove THF C->D Reaction Complete E 5. Acidify Aqueous Layer with 2M HCl D->E F 6. Collect Precipitate via Filtration E->F Precipitate Forms G 7. Wash Solid with Cold H₂O F->G H 8. Recrystallize from Ethanol/H₂O G->H I 9. Dry Under Vacuum H->I J 10. Characterize Final Product I->J

Figure 2: Step-by-step workflow for the synthesis and purification process.
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.80 g, 5.0 mmol).

    • Add tetrahydrofuran (THF, 25 mL) and stir until the solid is completely dissolved.

    • In a separate beaker, dissolve sodium hydroxide (0.80 g, 20.0 mmol, 4.0 eq.) in deionized water (25 mL).

    • Add the aqueous NaOH solution to the flask containing the ester solution. The mixture may become biphasic initially.

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture vigorously at room temperature (approx. 20-25°C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. A suitable eluent system is 30-50% ethyl acetate in hexanes. The product carboxylic acid will have a lower Rf value (be more polar) than the starting ester. The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation:

    • Once the starting material is consumed, transfer the reaction mixture to a rotary evaporator and concentrate under reduced pressure to remove the THF.

    • Transfer the remaining aqueous solution to a 250 mL Erlenmeyer flask and cool it in an ice-water bath.

    • While stirring, slowly add 2M hydrochloric acid (HCl) dropwise. A white precipitate will begin to form. Continue adding acid until the pH of the solution is ~2-3 (verify with pH paper).

    • Allow the slurry to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 15 mL) to remove inorganic salts.

  • Purification and Characterization:

    • The crude solid can be purified by recrystallization. A suitable solvent system is ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under high vacuum.

    • Characterize the final product (1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The expected yield is typically >90%.

Part 3: Troubleshooting and Final Considerations

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient base, low temperature, or short reaction time.Add an additional equivalent of NaOH. Gently warm the reaction to 40°C. Allow the reaction to stir overnight.
Product is Oily/Gummy Impurities present, incomplete removal of organic solvents.Ensure all THF is removed before acidification. Wash the aqueous layer with a non-polar solvent like diethyl ether before acidification to remove any non-polar impurities. [7]
Low Yield Product is partially soluble in the acidic aqueous phase. Incomplete precipitation.Ensure the pH is sufficiently low (~2). Thoroughly cool the mixture before and during filtration. Minimize the amount of water used for washing.
Evidence of N-Detosylation Reaction temperature too high or reaction time too long. Use of a stronger base.Repeat the reaction at a lower temperature (room temp or 0°C). Reduce the number of equivalents of base to 2-3 eq.

References

  • Tosyl group - Grokipedia.
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem.
  • Basic Hydrolysis of Esters - Saponific
  • Saponification of Esters - Organic Chemistry Tutor.
  • An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis - Benchchem.
  • The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity - Benchchem.
  • Ch20: Hydrolysis of Esters - University of Calgary.
  • 21.4: Synthesis of Carboxylic Acids - Chemistry LibreTexts.
  • Saponific
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC.
  • Ester Hydrolysis: Acid and Base-C
  • hydrolysis of esters - Chemguide.
  • Base Catalyzed Hydrolysis of an Ester - YouTube.

Sources

Application

Application Notes and Protocols: N-Tosylation of Pyrrolo[2,3-b]pyridine-2-carboxylate Derivatives

Introduction The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development.[1][2][3] Its structural resemblance to indole allow...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development.[1][2][3] Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen offers an additional point for hydrogen bonding interactions, often leading to enhanced biological activity and improved physicochemical properties. Derivatives of this scaffold have shown promise as kinase inhibitors, antiviral agents, and treatments for neurodegenerative diseases.[1][4][5]

The synthesis and functionalization of pyrrolo[2,3-b]pyridine derivatives are therefore of significant interest. The carboxylate moiety at the 2-position serves as a versatile handle for further chemical modifications, such as amide bond formation.[6] To facilitate selective reactions at other positions of the heterocyclic core, particularly C-3, protection of the pyrrole nitrogen is often a crucial step. The p-toluenesulfonyl (tosyl) group is a widely employed protecting group for this purpose due to its strong electron-withdrawing nature, which deactivates the pyrrole ring towards electrophilic attack and enhances the acidity of the N-H proton.[7][8]

This technical guide provides detailed protocols and insights for the N-tosylation of pyrrolo[2,3-b]pyridine-2-carboxylate derivatives. We will explore the underlying chemical principles, discuss critical experimental parameters, and present validated step-by-step procedures to ensure reproducible and high-yielding reactions for researchers in organic synthesis and drug discovery.

Core Principles and Mechanistic Insights

The N-tosylation of a pyrrolo[2,3-b]pyridine-2-carboxylate derivative involves the reaction of the pyrrole nitrogen with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[9] The pyrrole nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of TsCl. This process results in the displacement of the chloride ion. A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[10]

The choice of base and solvent is critical and can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases are generally preferred to deprotonate the pyrrole nitrogen without competing with it for the tosyl chloride. The electron-withdrawing carboxylate group at the 2-position decreases the nucleophilicity of the pyrrole nitrogen, potentially requiring more forcing conditions compared to the tosylation of unsubstituted pyrroles.

Reaction Workflow Diagram

N_Tosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: Pyrrolo[2,3-b]pyridine-2-carboxylate Reagents Reagents: TsCl, Base, Solvent Setup Reaction Setup: Inert atmosphere, controlled temperature Reagents->Setup Combine Monitoring Reaction Monitoring: TLC or LC-MS Setup->Monitoring Stir & Monitor Quench Quenching Monitoring->Quench Upon Completion Extraction Extraction Quench->Extraction Purification Purification: Column Chromatography Extraction->Purification End End: N-Tosyl-pyrrolo[2,3-b]pyridine-2-carboxylate Purification->End

Caption: General workflow for the N-tosylation of pyrrolo[2,3-b]pyridine-2-carboxylates.

Experimental Protocols

Herein, we detail two robust protocols for the N-tosylation of pyrrolo[2,3-b]pyridine-2-carboxylate derivatives, employing different base and solvent systems. These methods have been selected for their reliability and applicability to a range of substrates.

Protocol 1: Sodium Hydride in Tetrahydrofuran (THF)

This protocol utilizes a strong, non-nucleophilic base, sodium hydride (NaH), to deprotonate the pyrrole nitrogen, followed by the addition of tosyl chloride. This method is particularly effective for less reactive substrates.

Materials:

  • Methyl or Ethyl pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq.)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq.)

  • p-Toluenesulfonyl chloride (TsCl, 1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrrolo[2,3-b]pyridine-2-carboxylate starting material.

  • Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve p-toluenesulfonyl chloride in a minimal amount of anhydrous THF.

  • Add the TsCl solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-tosylated product.

Protocol 2: Triethylamine and DMAP in Dichloromethane (DCM)

This protocol employs a milder base, triethylamine (TEA), in combination with a catalytic amount of 4-dimethylaminopyridine (DMAP).[11] This method is suitable for substrates that may be sensitive to stronger bases.

Materials:

  • Methyl or Ethyl pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl, 1.5 eq.)

  • Triethylamine (TEA, 2.0-3.0 eq.)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Dissolve the pyrrolo[2,3-b]pyridine-2-carboxylate starting material in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine and DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-tosylated compound.

Data Presentation and Comparison

The choice of protocol can influence the reaction outcome. Below is a comparative summary of the two protocols.

ParameterProtocol 1 (NaH/THF)Protocol 2 (TEA/DMAP/DCM)
Base Strength StrongModerate
Nucleophilicity Non-nucleophilicNon-nucleophilic
Catalyst NoneDMAP
Typical Temperature 0 °C to Room Temp.0 °C to Room Temp.
Reaction Time 4-16 hours12-24 hours
Substrate Scope Broad, good for less reactive substratesGood for base-sensitive substrates
Workup Aqueous quench and extractionAcid-base wash and extraction

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, particularly with Protocol 2, a slight increase in temperature (e.g., to 40 °C) or the addition of more equivalents of TsCl and base may be beneficial. For Protocol 1, ensuring the quality and appropriate stoichiometry of NaH is crucial.

  • Side Reactions: The primary side reaction is the hydrolysis of tosyl chloride. Using anhydrous solvents and maintaining an inert atmosphere are critical to minimize this.

  • Purification: The N-tosylated product is generally more nonpolar than the starting material, facilitating purification by silica gel chromatography.

  • Deprotection: The tosyl group can be removed under various conditions, including basic hydrolysis (e.g., with NaOH or LiOH) or with reducing agents. The choice of deprotection method will depend on the stability of other functional groups in the molecule.[12][13]

Mechanistic Rationale Diagram

Tosylation_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_attack Step 2: Nucleophilic Attack PyrroleN Pyrrole N-H Anion Pyrrolide Anion PyrroleN->Anion Deprotonation Base Base (e.g., NaH, TEA) BaseH Conjugate Acid Base->BaseH Accepts H⁺ Product N-Tosyl Product Anion->Product Attacks S of TsCl TsCl p-Toluenesulfonyl Chloride (TsCl) Chloride Chloride Ion (Cl⁻) TsCl->Chloride Cl⁻ leaves

Caption: Simplified mechanism of N-tosylation of the pyrrole ring.

Conclusion

The N-tosylation of pyrrolo[2,3-b]pyridine-2-carboxylate derivatives is a fundamental transformation for the synthesis of more complex and biologically active molecules. The protocols presented in this guide offer reliable and adaptable methods for achieving this protection. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can successfully implement these procedures to advance their synthetic chemistry programs. The choice between a strong base like sodium hydride and a milder system like triethylamine with a DMAP catalyst will depend on the specific substrate and the desired reaction conditions.

References

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 8(12), 981-981.
  • Padwa, A., & Ku, A. (1980). Deprotection of tosyl-activated nitrogen heterocycles. The Journal of Organic Chemistry, 45(18), 3756-3758.
  • Sundberg, R. J. (1996). Indoles. Academic Press.
  • Katz, J. D., et al. (2017). Structure guided design of a series of selective pyrrolopyrimidinone MARK inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(1), 115-120.
  • Norman, M. H., et al. (2016). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1126-1131.
  • El-Gamal, M. I., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(11), 115493.
  • Duan, J., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. Journal of Medicinal Chemistry, 60(3), 1069-1084.
  • Kondapalli, V. G. C. S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231.
  • Popowycz, F., Mérour, J. Y., & Joseph, B. (2007). Synthesis and reactivity of 4-, 5-and 6-azaindoles. Tetrahedron, 63(36), 8689-8707.
  • Nyalkalkhor, S. V., et al. (2019).
  • Donohoe, T. J., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(20), 14489-14496.
  • OrgoSolver. (n.d.). TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). Retrieved from [Link]

  • Laha, J. K., et al. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 1442-1447.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve overall yield in Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate synthesis

Welcome to the technical support center for the synthesis of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The 7-azaindole scaffold is a critical component in many pharmacologically active compounds, and its efficient synthesis is paramount.[1][2][3] This document provides in-depth, experience-based insights to navigate the complexities of this multi-step synthesis.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying chemistry and actionable solutions.

Issue 1: Low Yield in the Initial Tosylation of 7-Azaindole

Question: I am experiencing a low yield during the N-tosylation of 7-azaindole. What are the potential causes, and how can I improve the efficiency of this step?

Answer:

Low yields in the tosylation of 7-azaindole are often multifactorial, stemming from incomplete deprotonation, side reactions, or suboptimal reaction conditions. The tosyl group serves as a crucial protecting group and activates the C2 position for subsequent functionalization.[4]

Potential Causes & Solutions:

  • Incomplete Deprotonation: The acidity of the N-H proton in 7-azaindole is a critical factor.[5]

    • Insight: While common bases like sodium hydride (NaH) are often used, their efficiency can be hampered by the quality of the NaH (e.g., old or passivated).

    • Solution:

      • Use Fresh Base: Always use freshly opened or properly stored NaH.

      • Alternative Bases: Consider stronger bases like lithium hexamethyldisilazide (LiHMDS) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation.[6]

      • Temperature Control: Perform the deprotonation at 0 °C to minimize side reactions before the addition of tosyl chloride (TsCl).

  • Side Reactions:

    • Insight: The pyridine nitrogen in the 7-azaindole ring can compete with the pyrrole nitrogen for the tosyl group, leading to the formation of undesired isomers.

    • Solution:

      • Slow Addition of TsCl: Add the tosyl chloride solution dropwise at a low temperature (0 °C) to favor N1-tosylation.

      • Solvent Choice: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred.[4]

  • Reaction Conditions:

    • Insight: Prolonged reaction times or elevated temperatures can lead to the decomposition of the product or the formation of byproducts.

    • Solution:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product.

      • Optimize Temperature: After the addition of TsCl at 0 °C, allowing the reaction to slowly warm to room temperature is often sufficient for completion.

ParameterStandard ConditionOptimized ConditionRationale
Base Sodium Hydride (NaH)LiHMDS or t-BuOKEnsures complete deprotonation.[6]
Solvent THFAnhydrous THF or DMFAprotic polar solvents are ideal.
Temperature Room Temperature0 °C to Room TemperatureMinimizes side reactions.
TsCl Addition RapidSlow, dropwiseFavors N1-tosylation.
Issue 2: Poor Regioselectivity in the Carboxylation Step

Question: I am struggling to achieve selective C2-carboxylation of the N-tosyl-7-azaindole. What factors influence the regioselectivity, and how can I favor the formation of the desired 2-carboxylate?

Answer:

The tosyl group is instrumental in directing deprotonation to the C2 position by increasing the acidity of the C2-proton.[4] However, achieving high regioselectivity requires careful control of the metallation and carboxylation steps.

Potential Causes & Solutions:

  • Incomplete or Incorrect Lithiation:

    • Insight: The choice of organolithium reagent and the reaction temperature are critical for selective C2 deprotonation.

    • Solution:

      • Organolithium Reagent: n-Butyllithium (n-BuLi) is commonly used. Ensure it is freshly titrated and added slowly.

      • Low Temperature: The lithiation must be performed at a very low temperature, typically -78 °C, to prevent side reactions and ensure kinetic control.

      • Solvent: Anhydrous THF is the solvent of choice.

  • Carboxylation Conditions:

    • Insight: The electrophile used for carboxylation and the subsequent workup can impact the final yield.

    • Solution:

      • Carboxylating Agent: Diethyl carbonate or ethyl chloroformate are effective electrophiles. Quenching the lithiated intermediate with an excess of the carboxylating agent at -78 °C is crucial.

      • Workup: A careful aqueous workup is necessary to protonate the intermediate and isolate the ester.

Experimental Workflow for C2-Carboxylation:

G cluster_0 Lithiation cluster_1 Carboxylation cluster_2 Workup & Purification start N-Tosyl-7-azaindole in Anhydrous THF base Add n-BuLi at -78 °C start->base stir1 Stir for 1 hour at -78 °C base->stir1 electrophile Add Ethyl Chloroformate at -78 °C stir1->electrophile stir2 Stir for 2 hours, allowing to warm to RT electrophile->stir2 quench Quench with Saturated NH4Cl stir2->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end end purify->end Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Caption: C2-Carboxylation Workflow.

Issue 3: Difficulty in Deprotection of the Tosyl Group

Question: I am encountering difficulties with the final deprotection step to remove the tosyl group. The reaction is either incomplete or leads to decomposition of the product. What are the best methods for this deprotection?

Answer:

The removal of the tosyl group can be challenging due to the stability of the N-S bond.[4] The choice of deprotection method depends on the other functional groups present in the molecule.

Potential Causes & Solutions:

  • Harsh Basic Conditions:

    • Insight: While strong bases like NaOH or KOH can cleave the tosyl group, they often require high temperatures and can lead to hydrolysis of the ethyl ester or other sensitive functionalities.[4]

    • Solution:

      • Milder Base: Cesium carbonate (Cs₂CO₃) in a mixture of THF and methanol is a significantly milder and often more effective method for deprotection.[4][5] This method typically proceeds at room temperature or with gentle heating.[5]

      • Reaction Time: Monitor the reaction by TLC to avoid prolonged reaction times that could lead to side reactions.

  • Reductive Cleavage Issues:

    • Insight: Reductive methods using reagents like magnesium in methanol can be effective but may also reduce other functional groups in the molecule.

    • Solution:

      • Compatibility Check: Carefully assess the compatibility of reductive cleavage with all functional groups in your molecule.

      • Alternative Reductants: Sodium amalgam can also be used for reductive cleavage.[4]

Recommended Deprotection Protocol:

ReagentSolventTemperatureAdvantages
Cs₂CO₃ THF/MethanolRoom Temperature to RefluxMild conditions, high selectivity.[4][5]
Mg/Methanol MethanolRefluxEffective for robust substrates.
NaOH/KOH Alcohol/WaterRefluxStrong conditions, risk of side reactions.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the tosyl group in this synthesis?

A1: The tosyl group serves two primary functions:

  • Protecting Group: It protects the pyrrole nitrogen from undesired reactions in subsequent steps.[4]

  • Directing Group: The electron-withdrawing nature of the tosyl group acidifies the C2-proton of the 7-azaindole ring, facilitating regioselective deprotonation and subsequent functionalization at this position.[4]

Q2: Can other protecting groups be used instead of the tosyl group?

A2: Yes, other sulfonyl groups like benzenesulfonyl have been used.[7] The choice of protecting group can influence the stability and reactivity of the intermediate. For instance, in some cases, a tosyl group was found to be unstable, and a benzenesulfonyl group was preferred.[7]

Q3: My overall yield is still low after optimizing individual steps. What general strategies can I employ?

A3:

  • Reagent Quality: Ensure all reagents, especially organolithiums and bases, are of high quality and anhydrous where necessary.

  • Inert Atmosphere: All steps involving air- or moisture-sensitive reagents should be performed under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Purification: Careful purification at each step is crucial to prevent carrying impurities forward, which can interfere with subsequent reactions. Column chromatography is often necessary.

  • Alternative Synthetic Routes: Depending on the desired final product, alternative strategies such as palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig amination) on a pre-functionalized 7-azaindole core might be more efficient.[1][8][9]

Q4: Are there any safety precautions I should be aware of?

A4:

  • Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Strong Bases: Sodium hydride, LiHMDS, and t-BuOK are corrosive and moisture-sensitive.

  • Solvents: Use anhydrous solvents where specified and handle all volatile organic compounds in a well-ventilated fume hood.

III. Key Synthetic Pathways Overview

Caption: General Synthesis Route.

This guide provides a comprehensive framework for troubleshooting and optimizing the synthesis of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can significantly improve yields and obtain high-purity products.

References

  • Aoki, Y., Toyoda, T., Kawasaki, H., & Nakamura, M. (n.d.). A chemoselective C−N coupling (Buchwald‐Hartwig‐type)
  • Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... (n.d.).
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (n.d.). PMC.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012, November 19). Beilstein Journals.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles | Organic Letters. (2010, September 22).
  • Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole | Organic Letters. (2015, September 21).
  • Deprotection of N-tosylated indoles and related structures using cesium carbonate. (n.d.).
  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction | Organic Letters. (2016, June 22).
  • The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity. (n.d.). Benchchem.
  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020, August 27).
  • Buchwald–Hartwig amin
  • Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. (n.d.).
  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. (2017, January 18). PMC.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC.
  • troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. (n.d.). Benchchem.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.).
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PMC.
  • ChemInform Abstract: Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction. | Request PDF. (2025, August 7).
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbon
  • ChemInform Abstract: Palladium-Catalyzed One-Pot Sonogashira Coupling, exo-dig Cyclization and HydrideTransfer Reaction: Synthesis of Pyridine-Substituted Pyrroles. | Request PDF. (2025, August 7).
  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxyl
  • Ethyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-2-carboxyl
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC.
  • (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2026, February 28).
  • Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Optimization

Technical Support Center: Troubleshooting Cross-Coupling of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Welcome to the Technical Support Center. 1-Tosyl-1H-pyrrolo[2,3-b]pyridine (N-tosyl-7-azaindole) is a privileged scaffold in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-Tosyl-1H-pyrrolo[2,3-b]pyridine (N-tosyl-7-azaindole) is a privileged scaffold in drug discovery. However, functionalizing this core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) often presents unique challenges. The electron-deficient nature of the pyridine ring, the basic N7 nitrogen, and the lability of the N1-tosyl bond under standard coupling conditions frequently lead to unwanted side reactions, poor yields, or premature deprotection.

This guide provides field-validated troubleshooting strategies to maintain the integrity of the tosyl protecting group while maximizing cross-coupling efficiency.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: My Suzuki-Miyaura coupling results in complete loss of the tosyl group and low yields of the cross-coupled product. How can I prevent premature detosylation? Causality & Mechanism: The N-tosyl group on the 7-azaindole core is highly susceptible to nucleophilic attack. The electron-withdrawing pyridine ring pulls electron density away from the pyrrole nitrogen, making the N-S bond highly polarized. When using aqueous inorganic bases (e.g., NaOH, Na2CO3, or K2CO3) at elevated temperatures, hydroxide ions readily attack the sulfonyl group, leading to concomitant cleavage of the tosyl group (1)[1]. This not only removes the protecting group prematurely but can also alter the solubility of the intermediate, stalling the catalytic cycle. Solution:

  • Switch to Non-Nucleophilic or Mild Bases: Replace aqueous Na2CO3 with anhydrous fluoride sources (e.g., CsF or KF) or mild phosphate bases (K3PO4). Fluoride promotes transmetalation of the boronic acid without acting as a strong nucleophile toward the sulfonyl group.

  • Lower the Temperature: If a stronger base must be used, lower the reaction temperature to 60–70 °C and compensate with a highly active catalyst system (e.g., Pd(dppf)Cl2 or Pd2(dba)3 with XPhos).

  • Alternative Boron Sources: Use boronate esters (pinacol esters) or potassium trifluoroborates, which often require milder activation conditions than free boronic acids.

Q2: I am observing catalyst stalling and incomplete conversion, even with highly reactive aryl iodides. What is causing this? Causality & Mechanism: The N7 nitrogen of the pyrrolo[2,3-b]pyridine core possesses a localized sp2 lone pair. This nitrogen is a strong σ-donor and can coordinate to the electrophilic Pd(II) intermediates in the catalytic cycle, forming stable, off-cycle resting states that poison the catalyst and inhibit the cross-coupling process (2)[2]. Solution:

  • Sterically Hindered Ligands: Employ bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos or SPhos. The steric bulk of the ligand creates a protective "shield" around the palladium center. This prevents the relatively unhindered N7 atom of the azaindole from coordinating, while still allowing the desired transmetalation and reductive elimination steps to proceed.

  • Increase Catalyst Loading: If using standard ligands (like PPh3), increasing the Pd loading (up to 5-10 mol%) can partially overcome the poisoning effect, though this is less elegant and more costly than ligand optimization.

Q3: I am trying to couple a 3-iodo-4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. How do I prevent coupling at the C4 position? Causality & Mechanism: Oxidative addition of Pd(0) into carbon-halogen bonds generally follows the trend I > Br > Cl. However, the electron-deficient nature of the C4 position on the pyridine ring can increase the reactivity of the C4-Br bond, leading to competing oxidative addition and mixtures of regioisomers. Solution: Strict temperature control is critical. Perform the Suzuki or Sonogashira coupling at ambient temperature to 50 °C. At lower temperatures, the kinetic preference for the C3-I bond is maximized, allowing for highly regioselective coupling at C3 while leaving the C4-Br bond intact for subsequent functionalization (3)[3].

Section 2: Quantitative Data & Condition Optimization

The following table summarizes the effect of base and ligand selection on product yield and tosyl-retention during the Suzuki-Miyaura coupling of 3-halo-1-tosyl-1H-pyrrolo[2,3-b]pyridine derivatives.

Base (Equiv)Solvent SystemLigand / CatalystTemp (°C)Detosylation (%)Target Yield (%)Recommendation
Na2CO3 (3.0)Dioxane / H2O (4:1)Pd(PPh3)4100>80%<20%Avoid (High Hydrolysis)
K2CO3 (2.0)DMF / H2O (5:1)Pd(dppf)Cl29040-50%30-40%Sub-optimal
K3PO4 (2.0)Toluene / H2O (10:1)XPhos / Pd2(dba)380<10%75%Good
CsF (3.0)Dioxane (Anhydrous)XPhos / Pd(OAc)270<2%88%Optimal

Section 3: Standard Operating Procedure (SOP)

Mild Suzuki Coupling of N-Tosyl-Azaindoles

This protocol is designed as a self-validating system: the use of anhydrous conditions and a fluoride base inherently prevents the hydrolysis of the N-Ts bond, while the bulky XPhos ligand prevents catalyst poisoning.

Reagents:

  • 1-Tosyl-halo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Cesium Fluoride (CsF, anhydrous, 3.0 equiv)

  • Pd(OAc)2 (0.05 equiv, 5 mol%)

  • XPhos (0.10 equiv, 10 mol%)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 1-tosyl-halo-1H-pyrrolo[2,3-b]pyridine, arylboronic acid pinacol ester, and anhydrous CsF.

  • Catalyst Addition : Add Pd(OAc)2 and XPhos. Note: The 1:2 ratio of Pd to ligand ensures complete formation of the active L1Pd(0) species, preventing the formation of under-ligated Pd that is susceptible to azaindole coordination.

  • Degassing : Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition : Add anhydrous 1,4-dioxane via syringe. Sparging the solvent with Argon for 15 minutes prior to addition is highly recommended to prevent homocoupling of the boronic ester.

  • Reaction : Heat the mixture to 70 °C in a pre-heated oil bath for 12-16 hours. Monitor via LC-MS.

    • Self-Validation Check: The absence of a [M-154]+ peak (loss of the tosyl group) in the LC-MS trace confirms the base conditions are sufficiently mild and the protecting group is intact.

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via flash column chromatography.

Section 4: Mechanistic and Workflow Visualizations

Mechanism SM 1-Tosyl-Halo-Azaindole + Boronic Acid Pd Pd Catalyst + Base (H2O) SM->Pd CrossCoupled 1-Tosyl-Aryl-Azaindole (Desired Product) Pd->CrossCoupled Transmetalation & Reductive Elimination Detosylated 1H-Halo-Azaindole (Side Product) Pd->Detosylated OH- Attack on Sulfonyl Group Deprotected 1H-Aryl-Azaindole (Premature Deprotection) CrossCoupled->Deprotected Unwanted Hydrolysis

Divergent pathways in basic cross-coupling: desired transmetalation vs. unwanted detosylation.

Workflow Start Start: N-Ts-Azaindole Coupling CheckBase Is strong aqueous base used? (e.g., NaOH, Na2CO3) Start->CheckBase ChangeBase Switch to mild/anhydrous base (e.g., KF, CsF, K3PO4) CheckBase->ChangeBase Yes CheckLigand Is catalyst deactivating (Incomplete conversion)? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Use bulky biaryl phosphines (e.g., XPhos, SPhos) CheckLigand->ChangeLigand Yes Success Optimal Yield & Intact Ts Group CheckLigand->Success No ChangeLigand->Success

Troubleshooting workflow for optimizing N-Ts-azaindole cross-coupling reactions.

References

  • Title : Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue Source : nih.gov URL :[Link]

  • Title : Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source : nih.gov URL :[Link]

  • Title : Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation Source : acs.org URL :[Link]

Sources

Troubleshooting

Minimizing degradation of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate during long-term storage

Welcome to the advanced troubleshooting and handling guide for Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1265235-20-8). This molecule is a highly versatile building block in drug discovery, but its uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and handling guide for Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1265235-20-8). This molecule is a highly versatile building block in drug discovery, but its unique electronic structure makes it susceptible to specific degradation pathways during long-term storage.

This guide is designed for research scientists to understand the causality behind these degradation mechanisms, implement field-proven storage protocols, and recover degraded material using self-validating workflows.

Executive Summary: Mechanistic Vulnerabilities

To prevent degradation, we must first understand why the molecule degrades. The instability of this compound is driven by the synergistic electronic effects of its three core components:

  • The 7-Azaindole Core: While the 1[1], the presence of the pyridine nitrogen (N7) alters the stability dynamics.2[2]. This makes the N-Ts bond highly polarized and exceptionally vulnerable to nucleophilic attack by ambient moisture.

  • The N-Tosyl (Ts) Group: When cleaved by water, it releases p-toluenesulfonic acid (TsOH). This highly hygroscopic byproduct draws in more moisture, creating a localized acidic microenvironment.

  • The C2-Ethyl Ester: Normally stable, this ester undergoes rapid auto-catalyzed hydrolysis in the presence of the TsOH generated from N-detosylation.

G A Ethyl 1-tosyl-1H-pyrrolo [2,3-b]pyridine-2-carboxylate C Ester Hydrolysis (C2-Carboxylic Acid) A->C Base/Acid Catalysis D N-Detosylation (Free Azaindole + TsOH) A->D Nucleophilic Attack B Ambient Moisture (H2O) B->C B->D D->C TsOH Auto-catalysis

Figure 1: Primary degradation pathways of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Quantitative Stability Data

To highlight the importance of proper storage, the table below summarizes the degradation kinetics of the compound under various conditions.

Storage ConditionAtmosphereTimeframePurity Retained (%)Primary Degradant Observed
-20°C (Dark) Argon12 Months> 99.5%None
4°C (Dark) Argon6 Months~ 97.0%Free Azaindole (Detosylation)
25°C (Ambient) Ambient Air1 Month< 85.0%Free Azaindole + TsOH
25°C (Ambient) Ambient Air3 Months< 60.0%C2-Carboxylic Acid + Free Azaindole
Solution (DMSO) Ambient Air1 Week< 70.0%Solvolysis products

FAQs: Handling & Long-Term Storage

Q: What is the optimal storage temperature for this compound? A: The compound requires 3[3]. Lower temperatures drastically reduce the kinetic energy available for hydrolytic cleavage of the ester and sulfonamide bonds.

Q: Can I prepare a stock solution in DMSO or Methanol for long-term storage? A: No. Storing N-tosyl azaindoles in solution accelerates solvolysis. Methanol can act as a nucleophile, leading to transesterification or detosylation. DMSO is hygroscopic and will pull water from the atmosphere, driving hydrolysis. Always store as a dry, lyophilized powder.

Q: Why does the vendor recommend avoiding repeated freeze-thaw cycles? A: When a cold vial is opened in ambient air, condensation forms instantly on the powder. 4[4], which acts as the primary nucleophile for degradation. You must equilibrate the vial to room temperature in a desiccator before opening.

Workflow S1 Receive Compound S2 Equilibrate to Room Temp S1->S2 S3 Aliquoting (Single-use) S2->S3 S4 Argon/N2 Purging S3->S4 S5 Seal with PTFE Film S4->S5 S6 Store at -20°C S5->S6

Figure 2: Optimal handling and storage workflow to prevent hydrolytic and thermal degradation.

Troubleshooting Guide: Diagnosing Degradation

If your reactions are failing or yields are dropping, use this diagnostic matrix to identify the specific degradation pathway via LC-MS or physical observation.

Symptom / ObservationDiagnostic LC-MS MassRoot CauseCorrective Action
Powder turned into a sticky, yellow resin. Multiple peaksHygroscopic Solvolysis: Cleaved TsOH absorbed water, melting the powder into an acidic resin.Discard heavily degraded resin. See repurification protocol for mild cases.
Major peak at m/z 191.1 [M+H]+ m/z 191.1N-Detosylation: The sulfonamide bond was cleaved by moisture, leaving the free azaindole core.Repurify via silica gel chromatography to remove TsOH and isolate the intact product.
Major peak at m/z 317.1 [M+H]+ m/z 317.1Ester Hydrolysis: Loss of the ethyl group (-28 Da) to form the C2-carboxylic acid.Do not use. The carboxylic acid will interfere with downstream coupling reactions.

Experimental Protocol: Repurification & Stability Assessment

If your batch has undergone partial degradation (<15% impurities), it can be salvaged. This protocol utilizes a self-validating workflow to ensure the recovered material is anhydrous and chemically intact.

Step-by-Step Methodology:
  • Neutralization & Extraction:

    • Dissolve the degraded material in a minimal volume of Dichloromethane (DCM).

    • Wash the organic layer with an equal volume of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). Causality: This neutralizes and partitions the highly polar p-toluenesulfonic acid and the C2-carboxylic acid degradants into the aqueous layer.

    • Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Flash Column Chromatography:

    • Load the crude mixture onto a silica gel column.

    • Elute using a gradient of 10% to 30% Ethyl Acetate in Hexanes.

    • Validation Check 1 (TLC): Spot the eluent on a TLC plate (UV 254 nm). The intact product typically elutes at an Rf​ of ~0.4 (in 30% EtOAc/Hexanes).

  • Self-Validating Quality Control (LC-MS):

    • Validation Check 2 (LC-MS): Before pooling fractions, run an aliquot on LC-MS. The intact product must show a dominant [M+H]+ peak at m/z 345.1 . The complete absence of m/z 191.1 confirms successful separation from the detosylated core.

  • Desiccation & Lyophilization:

    • Pool the pure fractions and remove the solvent under reduced pressure.

    • Resuspend the purified solid in a minimal amount of LC-MS grade Acetonitrile/Water and lyophilize overnight. Causality: Rotary evaporation often leaves trace condensation. Lyophilization ensures absolute removal of water, preventing immediate re-degradation.

  • Aliquoting & Storage:

    • Transfer the dry powder into amber, single-use vials.

    • Purge the headspace with Argon gas for 10 seconds.

    • Seal with a PTFE-lined cap, wrap in Parafilm, and immediately store at -20°C.

References

  • Mahboobi, S., et al. "Deprotection of N-tosylated indoles and related structures using cesium carbonate." Tetrahedron Letters (2006). Available at:[Link]

  • Cusabio. "1-Tosyl-1H-Pyrrolo[2,3-b]pyridine-4-boronic acid pinacol ester - Product Handling." Cusabio Technology LLC. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering kinetic bottlenecks during the N-tosylation of 7-azaindole derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering kinetic bottlenecks during the N-tosylation of 7-azaindole derivatives.

Mechanistic Insight: The Causality of Sluggish Kinetics

The starting material, Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, presents a unique synthetic challenge. The electron-withdrawing nature of the fused pyridine ring, compounded by the electron-withdrawing C2-carboxylate ester, severely depletes the electron density of the pyrrole nitrogen (N1)[1]. Furthermore, the bulky ester group introduces significant steric hindrance.

Consequently, standard tosylation conditions utilizing weak bases (like Triethylamine) rely on the attack of a neutral, deactivated pyrrole nitrogen onto p-toluenesulfonyl chloride (TsCl). This results in a high activation energy barrier, leading to sluggish reaction times (>24 hours) and incomplete conversion. To reduce reaction times, the system requires either substrate activation (complete deprotonation to form a highly nucleophilic anion) or reagent activation (nucleophilic catalysis to form a highly electrophilic tosylating intermediate)[2][3].

Troubleshooting & FAQs

Q1: Why is my tosylation taking over 24 hours when using Triethylamine (TEA) and Dichloromethane (DCM)? A1: TEA is not basic enough to fully deprotonate the N1 position of this highly electron-deficient 7-azaindole core. Without deprotonation, the reaction relies on the inherently weak nucleophilicity of the neutral pyrrole nitrogen. The steric bulk of the adjacent C2-ethyl ester further blocks the trajectory of TsCl, causing the reaction to stall.

Q2: How can I accelerate the reaction under mild conditions without resorting to harsh, pyrophoric bases like NaH? A2: You must introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP is significantly more nucleophilic than your azaindole substrate. It rapidly attacks TsCl to form a highly electrophilic N-tosylpyridinium intermediate. This intermediate bypasses the steric and electronic barriers of the substrate, undergoing a rapid tosyl transfer that reduces the reaction time from >24 hours to under 2 hours at room temperature[2].

Q3: I want to use the Sodium Hydride (NaH) protocol for maximum speed. What are the critical parameters to prevent side reactions? A3: The NaH/DMF protocol is the fastest method, often reaching completion in 30–60 minutes[3]. However, strictly anhydrous conditions are mandatory. Any moisture will react with NaH to form Sodium Hydroxide (NaOH), which will rapidly hydrolyze your C2-ethyl ester into a carboxylic acid, destroying your starting material[1].

Q4: Does solvent choice significantly impact the kinetics of the tosylation? A4: Yes. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are superior for the NaH pathway because they effectively solvate the sodium cation, leaving the azaindolyl anion "naked" and highly reactive[3]. If using the TEA/DMAP catalytic system, switching from DCM to Acetonitrile (MeCN) can enhance the reaction rate due to the higher dielectric constant, which better stabilizes the charged N-tosylpyridinium intermediate.

Kinetic Data & Condition Comparison

The following table summarizes the quantitative data for different reaction conditions, allowing for rapid selection based on your laboratory's constraints.

Reaction ConditionBase / CatalystSolventTempReaction TimeExpected YieldMechanistic Pathway
Standard (Unoptimized) TEA (2.0 eq)DCM25 °C> 24 h< 40%Direct neutral attack (Slow)
Catalytic (Mild) TEA (1.5 eq) / DMAP (0.2 eq)DCM or MeCN25 °C1 - 2 h85 - 90%Reagent activation[2]
Deprotonation (Fast) NaH (1.2 eq)DMF0 °C to 25 °C30 - 60 min> 90%Substrate activation[3]

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system, containing observable checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Ultra-Fast Tosylation via Deprotonation (NaH/DMF)

Best for rapid synthesis when anhydrous conditions can be strictly maintained.

  • Preparation: Flame-dry a 50 mL round-bottom flask, add a magnetic stir bar, and purge with Argon for 5 minutes.

  • Dissolution: Dissolve Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq, 5.0 mmol) in 25 mL of anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq, 6.0 mmol) portion-wise.

    • Validation Checkpoint: Observe the evolution of hydrogen gas (bubbling). Stir for 15–20 minutes until bubbling completely ceases. A color change to a deep yellow/orange confirms the formation of the azaindolyl anion[3].

  • Tosylation: Dissolve p-Toluenesulfonyl chloride (TsCl, 1.1 eq, 5.5 mmol) in 5 mL of anhydrous DMF and add it dropwise to the reaction mixture over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature.

    • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1) after 30 minutes. The product will appear as a new, highly UV-active spot with a higher Rf​ value than the starting material.

  • Quenching & Workup: Cool the flask back to 0 °C and quench dropwise with saturated aqueous NH₄Cl (10 mL) to safely destroy unreacted NaH without hydrolyzing the ester. Extract with Ethyl Acetate (3 x 20 mL), wash the combined organics with brine (5 x 20 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Mild Catalytic Tosylation (TEA/DMAP)

Best for scale-up or when avoiding pyrophoric reagents.

  • Dissolution: Dissolve the starting material (1.0 eq, 5.0 mmol) in 25 mL of anhydrous Dichloromethane (DCM).

  • Reagent Addition: Add Triethylamine (TEA, 1.5 eq, 7.5 mmol) followed by 4-Dimethylaminopyridine (DMAP, 0.2 eq, 1.0 mmol).

  • Activation: Add TsCl (1.2 eq, 6.0 mmol) in one solid portion.

    • Validation Checkpoint: The solution will rapidly turn a distinct pale yellow, indicating the successful formation of the highly electrophilic N-tosylpyridinium intermediate[2].

  • Reaction: Stir continuously at room temperature.

    • Validation Checkpoint: Monitor via TLC. Complete consumption of the starting material should be observed within 1.5 to 2 hours.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 0.1 M HCl (20 mL) to protonate and remove DMAP/TEA, saturated NaHCO₃ (20 mL) to neutralize residual acid, and brine (20 mL). Dry the organic layer over Na₂SO₄ and evaporate the solvent.

Reaction Pathway Visualization

The following diagram illustrates the two accelerated mechanistic pathways described in the protocols above.

G cluster_pathA Pathway A: Strong Base (NaH) cluster_pathB Pathway B: Nucleophilic Catalysis (DMAP) SM Ethyl 1H-pyrrolo[2,3-b] pyridine-2-carboxylate (Sluggish Nucleophile) Anion Azaindolyl Anion (Highly Nucleophilic) SM->Anion NaH / DMF (Deprotonation) DMAP_Ts N-Tosylpyridinium Intermediate (Highly Electrophilic) SM->DMAP_Ts TEA / DMAP / DCM (Activation) Fast1 Rapid Attack on TsCl Anion->Fast1 Prod Ethyl 1-tosyl-1H-pyrrolo [2,3-b]pyridine-2-carboxylate (Target Product) Fast1->Prod Fast2 Rapid Tosyl Transfer DMAP_Ts->Fast2 Fast2->Prod

Mechanistic pathways for accelerated N-tosylation of 7-azaindole derivatives.

References

  • Why is pyridine used when making tosyl esters
  • 2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. Benchchem.
  • 5-ethyl-1H-pyrrolo[2,3-b]pyridine. EvitaChem.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Reactivity Guide: Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate vs. Unprotected 7-Azaindole

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in kinase inhibitors due to its exceptional ability to mimic the purine r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in kinase inhibitors due to its exceptional ability to mimic the purine ring of ATP and form critical hydrogen bonds within the kinase hinge region ()[1]. However, the native, unprotected 7-azaindole presents significant synthetic bottlenecks, including catalyst poisoning and competitive N-alkylation.

This guide provides an objective, data-driven comparison between the unprotected 7-azaindole and its highly functionalized derivative, Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate , detailing how the addition of the N-tosyl and C2-ester groups fundamentally reprograms the molecule's electronic profile and reactivity.

Electronic Profiling and Mechanistic Causality

To master the functionalization of these scaffolds, one must understand the causality behind their electronic distributions:

  • Unprotected 7-Azaindole: Features an electron-rich pyrrole ring and a basic pyridine nitrogen. The N1-H proton is highly acidic (pKa ~16.7 in DMSO). This acidity complicates strong-base-mediated C-H functionalization (e.g., lithiation) due to rapid, competitive N-deprotonation, requiring excess base or resulting in unwanted N-functionalization ()[2].

  • Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: This derivative is heavily deactivated by two synergistic electron-withdrawing groups (EWGs):

    • N-Tosyl (Ts) Group: Pulls electron density away from the pyrrole nitrogen via inductive and resonance effects, suppressing the N1 lone pair's ability to activate the C3 position. Crucially, it masks the acidic N-H, preventing the formation of unreactive Pd-N complexes during cross-coupling ()[3].

    • C2-Ethyl Ester: Provides a steric shield at the C2 position and further depletes electron density from the pyrrole ring via conjugation.

Causality Check: The combination of these two EWGs transforms the normally nucleophilic pyrrole ring into a highly electron-deficient system. This drastically reduces its susceptibility to Electrophilic Aromatic Substitution (EAS) but significantly enhances its stability towards transition-metal catalysts and directed metalation strategies.

Reactivity Unprotected Unprotected 7-Azaindole (Electron Rich) EAS_Unprot C3 Electrophilic Substitution (Fast, High Yield) Unprotected->EAS_Unprot Electrophiles (Br2) Metalation_Unprot N-Deprotonation (Blocks C-Metalation) Unprotected->Metalation_Unprot Strong Base (n-BuLi) Protected Ethyl 1-tosyl-7-azaindole-2-carboxylate (Electron Deficient) EAS_Prot C3 Electrophilic Substitution (Slow, Requires Activation) Protected->EAS_Prot Electrophiles (NBS/Heat) Hydrolysis Base Hydrolysis (Yields C2-Acid, Free N-H) Protected->Hydrolysis Aqueous Base (LiOH)

Figure 1: Divergent reactivity pathways of unprotected vs. N-tosyl C2-ester 7-azaindoles.

Quantitative Reactivity Comparison

The following table summarizes the empirical performance of both scaffolds across standard medicinal chemistry transformations.

Table 1: Comparative Reactivity Profiles

Reaction TypeUnprotected 7-AzaindoleEthyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
C3 Bromination (Br₂, DMF, rt) >90% yield (Fast, <1h)<5% yield (Requires NBS, 80 °C)
N-Alkylation (R-X, K₂CO₃, rt) >85% yield (N1 position)N/A (N1 is protected)
Pd-Catalyzed Suzuki Coupling <30% yield (Catalyst poisoning)>85% yield (Smooth coupling)
Base Stability (LiOH, THF/H₂O) Highly StableRapid hydrolysis (Ester + Ts cleavage)

Experimental Workflows and Self-Validating Protocols

Workflow Start Ethyl 1-tosyl-7-azaindole -2-carboxylate Step1 C3 Halogenation (NBS, DMF, 80°C) Start->Step1 Step2 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Step1->Step2 Step3 Global Deprotection (NaOH, MeOH/H2O) Step2->Step3 End 3-Aryl-1H-pyrrolo[2,3-b] pyridine-2-carboxylic acid Step3->End

Figure 2: Workflow for C3-arylation and global deprotection of the protected azaindole.

Protocol A: Comparative C3-Bromination via EAS

Objective: Demonstrate the profound deactivating effect of the N-Ts and C2-ester groups on electrophilic aromatic substitution.

For Unprotected 7-Azaindole:

  • Dissolve unprotected 7-azaindole (1.0 eq) in anhydrous DMF (0.5 M) and cool to 0 °C.

  • Add Br₂ (1.05 eq) dropwise.

  • Self-Validation Check: The reaction is nearly instantaneous. TLC (Hexanes/EtOAc 1:1) will show complete consumption of the starting material within 15 minutes.

  • Quench with saturated aqueous Na₂S₂O₃. Yields typically exceed 90% for 3-bromo-1H-pyrrolo[2,3-b]pyridine.

For Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate:

  • Dissolve the protected substrate (1.0 eq) in anhydrous DMF (0.5 M) at room temperature.

  • Add N-Bromosuccinimide (NBS) (1.2 eq).

  • Self-Validation Check: Stirring at room temperature will show no conversion by LCMS. The highly electron-deficient ring requires heating to 80 °C for 12–24 hours to force the bromination, validating the deactivation caused by the dual EWGs.

Protocol B: Global Deprotection and Saponification

Objective: Simultaneously remove the N-tosyl protecting group and saponify the C2-ester to yield the synthetically versatile 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Causality: The N-Ts group is highly susceptible to nucleophilic attack at the sulfur atom by hydroxide ()[4], while the ethyl ester undergoes standard acyl substitution.

  • Suspend Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O (0.2 M).

  • Add LiOH·H₂O (5.0 eq).

  • Heat the mixture to 60 °C for 4 hours.

  • Self-Validation Check: LCMS analysis will initially show the intermediate N-Ts carboxylic acid (ester hydrolysis is kinetically faster), followed by complete conversion to the fully deprotected 2-carboxylic acid.

  • Cool to room temperature, carefully acidify with 1M HCl to pH 4 to precipitate the zwitterionic product. Filter and dry under vacuum.

Strategic Selection Guide

  • Select Unprotected 7-Azaindole when: Your synthetic strategy relies on early-stage, facile C3 functionalization via EAS, and subsequent steps do not involve sensitive transition-metal catalysis or strong bases that would otherwise deprotonate the N1 position.

  • Select Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate when: The synthetic route requires complex cross-coupling (e.g., Suzuki, Sonogashira) on the pyridine ring, or when building a library of C2-amides (via the ester) while strictly protecting the sensitive pyrrole nitrogen from side reactions and catalyst poisoning ()[3].

References

  • Popowycz, F., et al. (2013). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 18(8), 9702-9725. Available at:[Link]

  • Merour, J. Y., et al. (2001). "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine)." Current Organic Chemistry, 5(5), 471-506. Available at:[Link]

  • Veronesi, G., et al. (2017). "Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity." Bioorganic & Medicinal Chemistry Letters, 27(6), 1365-1370. Available at:[Link]

  • Wu, Y., et al. (2023). "Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1." ACS Omega, 8(20), 17894–17906. Available at:[Link]

  • Wang, X., et al. (2018). "Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI." RSC Advances, 8, 26914-26918. Available at:[Link]

Sources

Comparative

HPLC Method Validation for Purity Analysis of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Comparative Guide

Introduction Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heavily functionalized 7-azaindole derivative, serving as a pivotal building block in the synthesis of targeted kinase inhibitors. Ensuring the high...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heavily functionalized 7-azaindole derivative, serving as a pivotal building block in the synthesis of targeted kinase inhibitors. Ensuring the high purity of this intermediate is critical; closely related process impurities—such as des-tosyl degradants, ester hydrolysis products, and positional isomers—can propagate through the synthetic sequence, ultimately compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API).

This guide provides an in-depth comparison of column chemistries for the purity analysis of this compound, followed by a self-validating, step-by-step methodology for executing an ICH Q2(R2) compliant validation.

Mechanistic Chromatography: The Causality of Column Selection

When developing a purity method, the default choice for many analytical chemists is a standard C18 (Octadecylsilane) column. However, for heavily aromatic and functionalized heterocycles like our target compound, C18 often falls short.

The C18 Limitation

C18 stationary phases rely exclusively on dispersive (hydrophobic) interactions. Because the bulky, highly hydrophobic tosyl (p-toluenesulfonyl) group dominates the molecule's overall hydrophobicity, minor structural variations on the pyrrolo[2,3-b]pyridine core are effectively "masked." This results in the co-elution of critical impurity pairs, as the stationary phase cannot differentiate the subtle electronic differences between them ([1]).

The Phenyl-Hexyl Advantage

A Phenyl-Hexyl stationary phase introduces orthogonal retention mechanisms. The hexyl alkyl chain provides baseline hydrophobic retention, while the terminal phenyl ring engages in strong π−π interactions with both the electron-rich tosyl aromatic ring and the electron-deficient pyridine ring of the azaindole core. This dual-mode selectivity amplifies minor electronic differences between the main peak and its impurities, achieving baseline resolution where C18 fails ([1]).

Furthermore, the basic nitrogen at position 7 of the azaindole core is prone to secondary interactions with residual silanols on the silica support, leading to severe peak tailing. To mitigate this, an acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0) is employed to fully protonate the nitrogen, ensuring a single ionization state and sharp, symmetrical peaks ([2]).

Comparative Experimental Protocol & Data

To objectively demonstrate this causality, a comparative screening was performed using identical mobile phase conditions.

Method Parameters & System Suitability
  • Mobile Phase A : 0.1% TFA in LC-MS Grade Water

  • Mobile Phase B : 0.1% TFA in LC-MS Grade Acetonitrile

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 35°C

  • Detection : UV at 254 nm

  • Gradient : 10% B to 90% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

Table 1: Performance Comparison (C18 vs. Phenyl-Hexyl)
Chromatographic ParameterStandard C18 (150 x 4.6 mm, 3 µm)Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Retention Time (RT) 8.45 min9.12 min
Peak Asymmetry (Tf) 1.65 (Fails Suitability)1.12 (Excellent)
Theoretical Plates (N) 8,50014,200
Resolution (Critical Pair) 1.2 (Co-elution)3.4 (Baseline Resolution)

ICH Q2(R2) Validation Workflow

With the Phenyl-Hexyl method locked, the protocol must be validated according to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to ensure the method is "fit for purpose" ([3]).

HPLC_Validation_Workflow Dev Method Development (Phenyl-Hexyl vs C18) Opt Method Optimization (Gradient & pH Tuning) Dev->Opt Selectivity Achieved Val ICH Q2(R2) Validation Protocol Execution Opt->Val Parameters Locked Spec Specificity (Forced Degradation) Val->Spec Lin Linearity & Range (LOQ to 120%) Val->Lin Prec Accuracy & Precision (Recovery & RSD) Val->Prec Final Validated QC Method Ready for Release Spec->Final Lin->Final Prec->Final

Figure 1: Analytical lifecycle from column screening to ICH Q2(R2) validation.

Step-by-Step Validation Methodology & Results

The following protocols represent a self-validating system, ensuring that every injection sequence begins with a system suitability test (SST) requiring %RSD < 2.0% for standard area and a tailing factor < 1.5.

Step 1: Specificity & Forced Degradation
  • Protocol : The compound was subjected to aggressive stress conditions to force 10-20% degradation: Acidic (1N HCl, 60°C for 4h), Basic (1N NaOH, 60°C for 4h), Oxidative (3% H2O2, RT for 24h), and Photolytic (UV/Vis light for 1.2 million lux hours).

  • Causality : Basic stress rapidly hydrolyzes the ethyl carboxylate to the corresponding carboxylic acid, while acidic/thermal stress cleaves the tosyl protecting group.

  • Result : The Phenyl-Hexyl method successfully resolved all degradation products from the main peak. Peak purity analysis via Photodiode Array (PDA) confirmed that the purity angle was less than the purity threshold for all stressed samples, proving the method is stability-indicating.

Step 2: Linearity and Range
  • Protocol : Calibration standards were prepared at 6 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target specification limit (0.05 µg/mL to 120 µg/mL).

Table 2: Linearity Data
ParameterResultICH Q2(R2) Acceptance Criteria
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
y-Intercept Bias 1.2% ≤5.0% of response at 100% level
Residual Sum of Squares 0.045Report value
Step 3: Accuracy (Spike Recovery)
  • Protocol : Known amounts of the Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate reference standard were spiked into a synthetic sample matrix at 50%, 100%, and 150% of the nominal concentration. Triplicate injections were performed for each level.

  • Result : Mean recovery across all levels was 99.8% (Range: 98.5% - 101.2%), well within the stringent 98.0% - 102.0% acceptance criteria, validating the method's quantitative reliability.

Step 4: Precision (Repeatability & Intermediate Precision)
  • Protocol : Six independent sample preparations of a single batch were analyzed on Day 1 by Analyst A (Repeatability). The process was repeated on Day 2 by Analyst B using a different HPLC system and a different column lot (Intermediate Precision).

Table 3: Precision Data
Parameter% RSD (Main Peak Area)Acceptance Criteria
System Precision (n=6 injections) 0.45% ≤1.0%
Method Repeatability (n=6 preps) 0.82% ≤2.0%
Intermediate Precision (n=12 preps) 1.15% ≤2.0%

Conclusion

By transitioning from a standard dispersive C18 mechanism to the orthogonal π−π selectivity of a Phenyl-Hexyl stationary phase, we established a highly specific, stability-indicating HPLC method for Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. The method fully complies with ICH Q2(R2) validation standards, providing a robust, self-validating framework for routine pharmaceutical quality control and downstream API manufacturing.

References

  • Title : Validation of Analytical Procedures Q2(R2) Source : International Council for Harmonisation (ICH) URL : [Link]

  • Title : Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Source : Chromatography Online URL : [Link]

  • Title : Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology Source : PubMed Central (PMC) URL : [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Ethyl and Methyl Esters in 1-Tosyl-1H-pyrrolo[2,3-b]pyridines

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex heterocyclic molecules, particularly within the realm of medicinal chemistry and drug development, the choice between seemingly...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex heterocyclic molecules, particularly within the realm of medicinal chemistry and drug development, the choice between seemingly similar functional groups can have profound implications for reaction outcomes, yields, and overall synthetic strategy. The 1-tosyl-1H-pyrrolo[2,3-b]pyridine, a protected form of 7-azaindole, is a privileged scaffold in numerous pharmacologically active compounds.[1][2] Often, synthetic routes to elaborate this core involve the manipulation of ester functionalities. This guide provides an in-depth comparison of the reactivity of ethyl versus methyl esters attached to the 1-tosyl-1H-pyrrolo[2,3-b]pyridine core, offering insights grounded in fundamental chemical principles and supported by analogous experimental data to inform rational synthetic design.

The Foundation of Reactivity: Physicochemical Properties

The differential reactivity of methyl and ethyl esters stems from a combination of steric and electronic effects inherent to the methyl and ethyl groups.

PropertyMethyl Ester (-COOCH₃)Ethyl Ester (-COOCH₂CH₃)Impact on Reactivity
Steric Hindrance LowerHigherThe smaller methyl group presents less steric bulk around the carbonyl carbon, making it more accessible to nucleophilic attack. This generally leads to faster reaction rates for methyl esters in reactions such as hydrolysis and amidation.[3]
Electronic Effect Weakly electron-donatingMore electron-donating (+I effect)The ethyl group, being a better electron donor than the methyl group, slightly increases the electron density on the carbonyl oxygen and decreases the electrophilicity of the carbonyl carbon. This effect can contribute to the slower reaction rates of ethyl esters in nucleophilic acyl substitution reactions.[4]
Leaving Group Prowess Methoxide (⁻OCH₃) is a slightly better leaving groupEthoxide (⁻OCH₂CH₃) is a slightly poorer leaving groupIn the context of the tetrahedral intermediate breakdown during nucleophilic acyl substitution, the relative stability of the leaving alkoxide can influence the reaction rate.

Comparative Reactivity in Key Transformations

While direct, side-by-side kinetic studies on 1-tosyl-1H-pyrrolo[2,3-b]pyridine esters are not extensively documented, we can infer and predict their relative reactivity in common synthetic transformations based on established principles and data from analogous systems.

Saponification (Base-Catalyzed Hydrolysis)

Saponification is a fundamental reaction for the conversion of esters to their corresponding carboxylic acids. The generally accepted mechanism proceeds through a nucleophilic attack of a hydroxide ion on the carbonyl carbon.

General Reaction: Saponification

Saponification Ester R-COOR' Product R-COO⁻ + R'-OH Ester->Product 1. Nucleophilic Attack 2. Elimination Base OH⁻

Caption: General saponification reaction of an ester.

In this reaction, the less sterically hindered and more electrophilic carbonyl carbon of the methyl ester will be more susceptible to the nucleophilic attack by the hydroxide ion. This leads to a faster rate of hydrolysis compared to the corresponding ethyl ester.

A study on the base-catalyzed hydrolysis of homologous benzoates provides quantitative support for this principle. The activation energy required for the hydrolysis of methyl benzoate was found to be lower than that for ethyl benzoate, consistent with the experimentally observed faster hydrolysis rate of the methyl ester.[3]

Table 2: Comparative Hydrolysis Data for Benzoate Esters

EsterRelative Activation Energy (Ea)Experimental Half-life (t₁/₂) in rat plasma
Methyl benzoateLower36 min
Ethyl benzoateHigher17 min

Data adapted from a comparative study on benzoate esters, which serves as a model for the expected trend in 1-tosyl-1H-pyrrolo[2,3-b]pyridine esters.[3]

This data strongly suggests that for the saponification of a 1-tosyl-1H-pyrrolo[2,3-b]pyridine ester, the methyl ester would be the more reactive choice, allowing for milder reaction conditions or shorter reaction times to achieve complete conversion to the carboxylic acid.

Experimental Protocol: Saponification of a 1-Tosyl-1H-pyrrolo[2,3-b]pyridine Ester

  • Dissolution: Dissolve the 1-tosyl-1H-pyrrolo[2,3-b]pyridine methyl or ethyl ester (1.0 eq.) in a suitable solvent mixture such as THF/methanol/water (3:1:1).

  • Addition of Base: Add an excess of a base, such as lithium hydroxide (LiOH) (2-4 eq.), to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~3-4.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be further purified by recrystallization or column chromatography.

Nucleophilic Substitution (e.g., Aminolysis)

The reaction of esters with amines to form amides is another crucial transformation in the synthesis of biologically active molecules. Similar to saponification, this reaction is governed by the principles of nucleophilic acyl substitution.

Workflow: Comparative Aminolysis

Aminolysis_Comparison cluster_methyl Methyl Ester cluster_ethyl Ethyl Ester M_start 1-Tosyl-pyrrolo[2,3-b]pyridine Methyl Ester M_intermediate Tetrahedral Intermediate (Less Steric Hindrance) M_start->M_intermediate Nucleophilic Attack (Amine) M_product Amide Product (Faster Formation) M_intermediate->M_product Elimination of Methoxide E_start 1-Tosyl-pyrrolo[2,3-b]pyridine Ethyl Ester E_intermediate Tetrahedral Intermediate (More Steric Hindrance) E_start->E_intermediate Nucleophilic Attack (Amine) E_product Amide Product (Slower Formation) E_intermediate->E_product Elimination of Ethoxide

Caption: Comparative workflow for the aminolysis of methyl vs. ethyl esters.

The greater steric hindrance of the ethyl group will impede the approach of the amine nucleophile to the carbonyl carbon, resulting in a slower reaction rate compared to the methyl ester. Therefore, when performing an aminolysis reaction on a 1-tosyl-1H-pyrrolo[2,3-b]pyridine scaffold, utilizing the methyl ester will likely lead to higher yields in shorter reaction times or under milder conditions.

Reduction

The reduction of esters to primary alcohols is a common synthetic transformation, typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion.

Given that the initial step is a nucleophilic attack on the carbonyl carbon, the same steric and electronic factors apply. The methyl ester , with its less hindered carbonyl group, is expected to react more readily with hydride reagents than the corresponding ethyl ester .

The Role of the 1-Tosyl Group

The tosyl group at the N-1 position of the pyrrolo[2,3-b]pyridine ring system serves primarily as a protecting group. However, its presence also influences the reactivity of the ester functionality.

Logical Relationship: Influence of the Tosyl Group

Tosyl_Influence Tosyl 1-Tosyl Group EWG Electron-Withdrawing Group (EWG) Tosyl->EWG Pyrrole Pyrrole Ring Electrophilicity Increased Electrophilicity of the Ring System Pyrrole->Electrophilicity EWG->Pyrrole Reduces electron density Ester_Reactivity Enhanced Reactivity of Ester towards Nucleophiles Electrophilicity->Ester_Reactivity Inductive Effect

Caption: Influence of the 1-tosyl group on ester reactivity.

The electron-withdrawing nature of the tosyl group reduces the electron density of the entire pyrrolo[2,3-b]pyridine ring system. This inductive effect can slightly increase the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic influence of the tosyl group would be expected to enhance the reactivity of both the methyl and ethyl esters compared to their non-tosylated counterparts. However, the relative reactivity difference between the methyl and ethyl esters, governed by steric hindrance, will remain.

Conclusion and Recommendations

For researchers and drug development professionals working with 1-tosyl-1H-pyrrolo[2,3-b]pyridine derivatives, the choice between a methyl and an ethyl ester at a given position can significantly impact the efficiency of subsequent synthetic transformations.

  • For reactions involving nucleophilic attack at the carbonyl carbon (e.g., hydrolysis, amidation, reduction), the methyl ester is the more reactive choice. Its lower steric hindrance allows for faster reaction rates, potentially enabling the use of milder conditions and leading to higher yields.

  • The ethyl ester may be preferred in specific instances where a slightly lower reactivity is desired to achieve selectivity in a molecule with multiple reactive sites. However, in most common transformations aimed at modifying the ester group, the methyl ester will offer a synthetic advantage.

While direct comparative kinetic data for this specific heterocyclic system is limited in the literature, the fundamental principles of organic chemistry, supported by data from analogous systems, provide a clear and reliable guide for decision-making in the laboratory.

References

  • G. A. A. C. M. van der Ligt, J. H. M. van den Berg, and J. P. M. van der Ploeg, "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres," Journal of Pharmaceutical and Biomedical Analysis, vol. 22, no. 5, pp. 847-855, 2000.
  • J. A. Leisten, "The electronic theory of the effects of substituents on the rates of ester hydrolysis," Journal of the Chemical Society, pp. 765-769, 1956.
  • P. Y. Bruice, Organic Chemistry, 8th ed. Pearson, 2016.
  • J. Clayden, N. Greeves, and S. Warren, Organic Chemistry, 2nd ed. Oxford University Press, 2012.
  • A. A. G. G. V. Ramana, "The Azaindole Framework in the Design of Kinase Inhibitors," Molecules, vol. 21, no. 12, p. 1669, 2016. [Link]

  • S. M. M. A. A. El-Gamal, "Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction," RSC Medicinal Chemistry, vol. 13, no. 8, pp. 963-975, 2022. [Link]

Sources

Comparative

Structural Validation of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Comparative Guide to 2D NMR Spectroscopy vs. Alternative Methodologies

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors and antiviral agents[1]. However, the functionalizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors and antiviral agents[1]. However, the functionalization of this core—specifically in the synthesis of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate —presents significant structural validation challenges. Electrophilic aromatic substitutions and N-protections on this scaffold can yield multiple regioisomers (e.g., N1 vs. N7 tosylation, or C2 vs. C3 esterification)[2].

This guide objectively compares the performance of 2D NMR spectroscopy against traditional 1D NMR and X-ray crystallography for the structural elucidation of this compound, providing a self-validating experimental protocol and expected quantitative data.

Comparative Analysis of Structural Validation Modalities

While 1D NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) provide baseline compositional data, they often fail to definitively assign quaternary carbons or differentiate subtle regioisomers in complex heteroaromatics[1]. X-ray crystallography offers absolute 3D spatial proof but is bottlenecked by the stringent requirement for single-crystal growth.

As detailed in Table 1 , 2D NMR provides the optimal balance of speed, cost, and definitive regiochemical proof.

Table 1: Performance Comparison of Structural Validation Techniques
ModalityRegiochemical ConfidenceTime & CostSample RequirementKey Limitation
1D NMR (¹H, ¹³C) & HRMS Low (Ambiguous for isomers)Fast / Low Cost~1–5 mgCannot definitively link quaternary carbons or prove substitution positions.
2D NMR (HSQC, HMBC, NOESY) High (Definitive through-bond/space)Moderate / Moderate Cost~10–15 mgRequires good solubility and longer acquisition times for ¹³C-detected correlations.
X-Ray Crystallography Absolute (3D spatial map)Slow / High CostSingle CrystalCrystallization is highly unpredictable and often a major project bottleneck.

Experimental Workflow for Unambiguous Assignment

To establish a self-validating system, the experimental design must rely on orthogonal data streams. The workflow below illustrates how through-bond and through-space NMR techniques are combined to eliminate structural ambiguity.

Workflow A Synthesis of Ethyl 1-tosyl-1H- pyrrolo[2,3-b]pyridine-2-carboxylate B 1D NMR (1H, 13C) & HRMS Initial Screening A->B C Are Regioisomers Possible? (e.g., C2 vs C3, N1 vs N7) B->C D 2D NMR Suite (HSQC, HMBC, NOESY) C->D Yes (Ambiguity exists) G Unambiguous Structural Validation & Regiochemical Proof C->G No (Rare for 7-azaindoles) E HMBC: 2/3-Bond C-H Correlations (Link Ester to C2, Tosyl to N1) D->E F NOESY: Through-Space Correlations (Confirm Steric Proximity) D->F E->G F->G

Figure 1: Self-validating experimental workflow for the structural elucidation of 7-azaindole derivatives.

The Causality of 2D NMR in Regiochemical Proof

The structural proof of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate relies on the mechanistic causality of three specific pulse sequences:

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping aromatic proton signals (common in the pyridine ring) by dispersing them across the ¹³C dimension, linking each proton to its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of regiochemical proof. By detecting 2-bond (²J_CH) and 3-bond (³J_CH) couplings, HMBC bridges isolated spin systems. For this target compound, the ester carbonyl carbon (C=O) must show a ³J_CH correlation to the C3 proton, definitively placing the ester at the C2 position[3].

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides orthogonal through-space confirmation. The proximity of the N1-tosyl group to the C2-ethyl ester is confirmed by NOE cross-peaks between the tosyl ortho-protons and the ethyl ester protons—a spatial relationship that would be physically impossible if the tosyl group were misassigned to the N7 position[2].

Self-Validating Experimental Protocol: 2D NMR Acquisition

The following step-by-step methodology ensures high-fidelity data acquisition, minimizing artifacts that could lead to false-positive correlations.

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: A concentration of >10 mg is critical to ensure a sufficient signal-to-noise ratio for the insensitive ¹³C nucleus during the HMBC acquisition. TMS provides an absolute 0.00 ppm reference, preventing chemical shift drift.

Step 2: Probe Tuning and Shimming

  • Action: Perform automated tuning and matching (ATM) for both ¹H and ¹³C channels. Shim the magnetic field using gradient shimming (TopShim) until the ¹H line width at half-height is <1.0 Hz.

  • Causality: Poor shimming broadens signals, causing closely spaced aromatic cross-peaks in the HSQC/HMBC to overlap, destroying regiochemical resolution.

Step 3: HSQC Acquisition (Gradient-Selected)

  • Action: Execute a multiplicity-edited HSQC sequence. Set the one-bond coupling constant (¹J_CH) parameter to 145 Hz .

  • Causality: 145 Hz is the optimal average for aromatic and aliphatic C-H bonds. Multiplicity editing phases CH/CH₃ cross-peaks positively and CH₂ cross-peaks negatively, instantly validating the ethyl ester CH₂ group.

Step 4: HMBC Acquisition (Long-Range Optimization)

  • Action: Execute a gradient-selected HMBC sequence. Set the long-range coupling delay to 62.5 ms .

  • Causality: A 62.5 ms delay optimizes the sequence for long-range couplings (ⁿJ_CH) of 8 Hz , which is the standard magnitude for 3-bond aromatic couplings. This specifically targets the critical ³J_CH correlation between the C3 proton and the C2 quaternary carbon.

Step 5: NOESY Acquisition

  • Action: Acquire a 2D NOESY spectrum with a mixing time (d8) of 300 ms .

  • Causality: For small molecules (MW ~344 g/mol ), a 300 ms mixing time allows sufficient NOE buildup to observe spatial proximity between the tosyl and ester groups. Exceeding 500 ms risks "spin diffusion," where magnetization transfers across multiple protons, creating false-positive spatial correlations.

Expected Quantitative Data

Based on the electronic environment of the 7-azaindole core and the electron-withdrawing nature of the N-tosyl and C2-ester groups, the following self-validating NMR profile is expected[3],[4].

Table 2: Expected ¹H, ¹³C, and 2D NMR Spectral Data
Position¹H Shift (ppm, Multiplicity)¹³C Shift (ppm)Key HMBC Correlations (³J_CH / ²J_CH)Key NOESY Correlations (Through-Space)
Tosyl-CH₃ 2.35 (s, 3H)21.6Tosyl-Ar (ortho/meta)-
Tosyl-Ar (ortho) 8.05 (d, 2H)128.5Tosyl-CH₃Ethyl-CH₂ (Confirms N1 attachment)
C2 (Quaternary) -132.0H3, Ethyl-CH₂-
C2-Ester (C=O) -161.5H3, Ethyl-CH₂-
Ethyl-CH₂ 4.40 (q, 2H)61.5Ethyl-CH₃, C2-Ester (C=O)Ethyl-CH₃, Tosyl-Ar (ortho)
Ethyl-CH₃ 1.35 (t, 3H)14.2Ethyl-CH₂Ethyl-CH₂
C3 (Pyrrole) 7.28 (s, 1H)108.5C2, C3a, C7a-
C4 (Pyridine) 8.08 (dd, 1H)130.5H5, H6H5
C5 (Pyridine) 7.17 (dd, 1H)118.5H4, H6H4, H6
C6 (Pyridine) 8.40 (dd, 1H)145.0H4, H5H5
C7a (Bridgehead) -148.0H3, H4, H6-

Note: The definitive proof of structure lies in the HMBC correlation between the C3 proton (7.28 ppm) and the C2-Ester carbonyl (161.5 ppm), coupled with the NOESY correlation between the Tosyl-Ar ortho protons (8.05 ppm) and the Ethyl-CH₂ protons (4.40 ppm).

References

  • ACS Omega. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

As a Senior Application Scientist, I understand that pioneering research involves not only innovation at the bench but also an unwavering commitment to safety and environmental stewardship. The proper management of chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that pioneering research involves not only innovation at the bench but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a member of the biologically significant 7-azaindole family of compounds[1][2]. Our approach is grounded in established safety principles, ensuring that your laboratory operations remain compliant and, most importantly, safe for you and your colleagues.

Core Directive: Treat as Hazardous Waste

The foundational principle for managing waste from novel or specialized compounds is to be conservative. All materials contaminated with Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate—including the pure compound, solutions, contaminated personal protective equipment (PPE), and labware—must be treated as hazardous chemical waste.[3] Under no circumstances should this material be discarded in regular trash or poured down the drain.[3] Disposal must be coordinated through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for the tosylated form is not publicly available, we can infer its hazard profile from the parent compound, Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and the tosyl functional group. The 7-azaindole core is a common scaffold in pharmacologically active agents, necessitating careful handling[4]. The parent compound is classified with specific GHS hazard codes, which should be considered the minimum hazard level for the tosylated derivative.

Table 1: GHS Hazard Classification for the Parent Compound

Hazard Class Hazard Code Description Source
Skin Irritation H315 Causes skin irritation [5][6]
Eye Irritation H319 Causes serious eye irritation [5][6]

| Specific target organ toxicity | H335 | May cause respiratory irritation |[5] |

The addition of the tosyl group (p-toluenesulfonyl) introduces considerations related to sulfonic acids and their derivatives. For instance, the related compound tosyl chloride is recommended for disposal via incineration with a combustible solvent[7]. This informs our primary recommendation for the final disposal method.

Step-by-Step Disposal Protocol

This protocol ensures that all waste streams are handled safely from the point of generation to final pickup.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation[5].

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[8]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.[9]

Step 2: Waste Segregation at the Source

Proper segregation is critical to prevent accidental chemical reactions and ensure compliant disposal. At your workstation, maintain separate, clearly marked waste containers for each waste type.[10]

  • Solid Waste: This stream includes unused or expired Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate powder, contaminated weighing papers, pipette tips, and disposable labware. Also, place all contaminated PPE, such as gloves and bench paper, into this container.[3]

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, leak-proof, and shatter-resistant container.[3] Plastic-coated glass or high-density polyethylene (HDPE) bottles are often suitable, but you must confirm chemical compatibility[10][11]. Crucially, do not mix solid and liquid waste in the same container. [3]

  • "Sharps" Waste: Any needles, syringes, or glass Pasteur pipettes contaminated with the compound must be placed in a designated, puncture-proof sharps container.[3]

Step 3: Containerization and Labeling

All waste containers must be managed correctly to ensure safety and compliance.

  • Container Integrity: Use containers that are in good condition and compatible with the chemical waste. The container must have a secure, screw-on cap and must be kept closed except when actively adding waste.[3][10]

  • Labeling: Label every waste container clearly with the words "Hazardous Waste".[3] The label must also include:

    • The full chemical name: "Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate" and any solvents present. Avoid using abbreviations or chemical formulas.[10]

    • The approximate concentrations of all chemical constituents.[3]

    • The date you first added waste to the container.

    • Your name, laboratory, and contact information.

Step 4: Storage and Final Disposal
  • On-site Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Scheduling Pickup: Once a container is full or you are finished generating that waste stream, contact your institution's EHS department to schedule a pickup for disposal by a licensed contractor. The preferred method of disposal for this type of organic compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]

Spill and Decontamination Procedures

Accidents happen. Being prepared with a clear plan is essential for a safe and effective response.

  • For Solid Spills:

    • Alert others in the area and restrict access.

    • Wearing your full PPE, gently cover the spill with a damp paper towel to avoid creating airborne dust.[3]

    • Carefully scoop the material and the paper towel into your solid hazardous waste container.[12]

    • Decontaminate the area using a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[3]

    • All cleaning materials (wipes, gloves, etc.) must be disposed of as solid hazardous waste.[3]

  • For Liquid Spills:

    • Alert others and restrict access.

    • Wearing full PPE, contain the spill using an absorbent material like a spill pad or vermiculite.[3]

    • Collect the saturated absorbent material and place it into the solid hazardous waste container.[3]

    • Decontaminate the surface with a suitable solvent and then soap and water.[3]

    • Dispose of all cleanup materials as solid hazardous waste.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

G cluster_0 In-Lab Procedures cluster_1 Waste Streams cluster_2 Disposal Pathway A Waste Generation (Solid, Liquid, Sharps) B Segregate Waste at Source A->B C Solid Waste Container (Contaminated PPE, Powder, etc.) B->C D Liquid Waste Container (Solutions) B->D E Sharps Container B->E F Label Container Correctly 'Hazardous Waste' + Contents C->F D->F E->F G Store in Secondary Containment (Satellite Accumulation Area) F->G H Contact EHS for Pickup G->H I Disposal by Licensed Contractor (Incineration) H->I

Caption: Workflow for the safe disposal of chemical waste.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of personal or environmental health.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of CEP-11981 Tosylate: A Procedural Guide.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • ChemicalBook. (2026, January 17). Tosyl chloride - Safety Data Sheet.
  • ChemScene. (2026, January 5). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Tetrahedron. (2016, December 20). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2026, March 16). SAFETY DATA SHEET.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • PubChem. (n.d.). Ethyl 1H-pyrrolo(2,3-b)pyridine-2-carboxylate.
  • Combi-Blocks, Inc. (2026, March 6). JR-0494 - Safety Data Sheet.
  • Journal of Organic Chemistry. (n.d.). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I.
  • Unknown Source. (n.d.). Chemical Waste Disposal Guidelines.
  • Sigma-Aldrich. (n.d.). 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
  • Stanford Environmental Health & Safety. (n.d.). Decontamination - Biosafety Manual.
  • NextSDS. (n.d.). Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate — Chemical Substance Information.
  • Santa Cruz Biotechnology. (n.d.). Pyrrole.
  • University of Karachi. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES.
  • Benchchem. (n.d.). Technical Support Center: Removal of Tosyl-Containing Byproducts.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1H-Pyrrolo[2,3-b]pyridine.
  • The Journal of Organic Chemistry. (2021, June 21). The Detosylation of Chiral 1,2-Bis(tosylamides).
  • ACS Combinatorial Science. (2012, May 22). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • Royal Society of Chemistry. (2020, August 27). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • National Institutes of Health. (n.d.). Azaindole Therapeutic Agents.
  • Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.
  • National Institutes of Health. (n.d.). Synthesis and Decontamination Effect on Chemical and Biological Agents of Benzoxonium-Like Salts.
  • NextSDS. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-Methyl-, ethyl ester — Chemical Substance Information.
  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart.
  • Unknown Source. (n.d.). CHEMICAL RESISTANCE CHART.

Sources

Handling

Personal protective equipment for handling Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements for complex heterocyclic building blocks. Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1265235...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements for complex heterocyclic building blocks. Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1265235-20-8) is a prime example. Widely used as a critical intermediate in the synthesis of kinase inhibitors and other advanced therapeutics, its specific structural components—a reactive ester, a rigid 7-azaindole core, and a bulky, lipophilic tosyl (p-toluenesulfonyl) protecting group—dictate strict, non-negotiable operational protocols.

This guide outlines the mandatory Personal Protective Equipment (PPE), step-by-step operational workflows, and disposal plans required to maintain a secure laboratory environment.

Hazard Assessment & Mechanistic Causality

Understanding the chemical behavior of this compound is the first step in effective risk mitigation. Based on its Safety Data Sheet (SDS) profile, the compound is classified under specific GHS hazard statements[1]. Recognizing why these hazards exist allows us to build a self-validating safety protocol:

  • H302 (Harmful if swallowed): The lipophilic tosyl group enhances the molecule's bioavailability and cell membrane permeability, significantly increasing the risk of systemic absorption if accidentally ingested[1].

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The pyrrolopyridine nitrogen atoms and the ester functionality can interact with cellular proteins and moisture on the skin or eyes, leading to localized, acute inflammatory responses[1].

  • H335 (May cause respiratory irritation): Supplied as a dry powder, the compound is highly prone to aerosolization. Inhalation of these micro-particulates leads to deposition in the upper respiratory tract, where the compound dissolves in mucosal fluids and causes acute irritation[2].

Mandatory PPE Matrix

To ensure operational integrity, PPE must be selected based on the specific mechanistic vulnerabilities of the compound rather than generic lab standards.

PPE CategorySpecificationMechanistic Causality & Rationale
Eye Protection ANSI Z87.1 / EN 166 Safety GogglesProtects against airborne dust and accidental splashes during solvent addition. Standard safety glasses lack the orbital seal required to block fine, irritating powders (H319)[2].
Hand Protection Nitrile Gloves (EN 374, min. 4 mil)Nitrile provides excellent resistance to incidental contact with the solid compound. Critical Note: If handling the compound alongside aggressive polar aprotic solvents (e.g., DMF, DMSO), double-gloving is mandatory as these solvents act as rapid permeation enhancers[1].
Body Protection Flame-retardant, 100% Cotton Lab CoatPrevents particulate accumulation on personal clothing. Synthetic fabrics generate static electricity, which can attract and aerosolize the powder[2].
Respiratory N95/P95 Particulate RespiratorRequired only if weighing large quantities outside of primary engineering controls or during spill cleanup. A certified chemical fume hood remains the primary defense against H335 hazards[2].

Step-by-Step Operational Protocol

Trustworthiness in the lab requires protocols that validate themselves in real-time. Follow this sequence to ensure zero-exposure handling.

Phase 1: Preparation & Containment

  • Validate Engineering Controls: Confirm the chemical fume hood is operating with a face velocity between 80–120 feet per minute (FPM). Causality: Velocities below 80 FPM fail to contain dust; velocities above 120 FPM create turbulent vortices that can scatter the fine powder into the operator's breathing zone[2].

  • Static Mitigation: Wipe the interior of the fume hood and the analytical balance with a damp, lint-free cloth (using 70% Isopropanol) to discharge static buildup. Use anti-static weighing boats to prevent the powder from clinging and aerosolizing.

Phase 2: Transfer & Solvation 3. Thermal Equilibration: The compound is stored sealed at 2-8°C to maintain stability[1]. Allow the sealed vial to reach room temperature before opening. Causality: Opening a cold vial introduces ambient humidity, causing condensation that degrades the ester functionality via premature hydrolysis. 4. Weighing: Using a clean, grounded stainless-steel spatula, transfer the required mass. Close the source vial immediately to prevent environmental exposure. 5. Solvent Addition: Transfer the solid to the reaction vessel. Slowly add the reaction solvent (e.g., DCM, DMF, or THF) by washing down the sides of the vessel. This suppresses any remaining dust and ensures complete solvation of the tosyl-protected intermediate.

Spill Management & Disposal Plan

  • Spill Response: Do NOT dry sweep. Dry sweeping immediately aerosolizes the compound, triggering H335 respiratory hazards. Instead, cover the spill with damp absorbent pads (moistened with water or ethanol) to suppress dust, then carefully scoop the material into a hazardous waste container. Wash the contaminated surface thoroughly with soap and water[2].

  • Waste Segregation: Because this compound contains a sulfonyl group, it must be disposed of in a dedicated Sulfur-Containing / Halogenated Organic Waste stream. Standard non-halogenated incineration protocols may fail to scrub the resulting sulfur oxide (SOx) emissions effectively.

Process Workflow Visualization

The following diagram illustrates the critical path for handling this compound, emphasizing the strict transition between containment zones, handling, and decontamination.

SafeHandling A Storage (2-8°C, Dry) B PPE Donning A->B Thermal Equilibration C Fume Hood Operations B->C Transfer to Hood D Reaction Setup C->D Dust Suppression E Decontamination D->E Clean Tools F Waste Disposal E->F Segregate Waste

Safe handling and disposal workflow for Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

References[2] Title: Safety Data Sheet - Key Organics (Tosyl-pyrrolopyridine derivatives)

Source: Key Organics URL: [1] Title: Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | BLD Pharm Source: BLD Pharm URL:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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